molecular formula C30H50N7O18P3S B15545865 5-Oxononanoyl-CoA

5-Oxononanoyl-CoA

Katalognummer: B15545865
Molekulargewicht: 921.7 g/mol
InChI-Schlüssel: OHCXOFDTICNZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Oxononanoyl-CoA is a useful research compound. Its molecular formula is C30H50N7O18P3S and its molecular weight is 921.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H50N7O18P3S

Molekulargewicht

921.7 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-oxononanethioate

InChI

InChI=1S/C30H50N7O18P3S/c1-4-5-7-18(38)8-6-9-21(40)59-13-12-32-20(39)10-11-33-28(43)25(42)30(2,3)15-52-58(49,50)55-57(47,48)51-14-19-24(54-56(44,45)46)23(41)29(53-19)37-17-36-22-26(31)34-16-35-27(22)37/h16-17,19,23-25,29,41-42H,4-15H2,1-3H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)

InChI-Schlüssel

OHCXOFDTICNZBL-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Emergence of a Novel Acyl-CoA: A Technical Guide to the Discovery and Identification of 5-Oxononanoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cellular metabolism is continually expanding with the discovery of novel metabolites that play crucial roles in health and disease. Acyl-Coenzyme A (acyl-CoA) species are central players in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. While many acyl-CoAs have been extensively studied, the existence and function of others remain to be elucidated. This technical guide outlines a comprehensive, albeit hypothetical, framework for the discovery and identification of a novel medium-chain acyl-CoA, 5-Oxononanoyl-CoA, in mammalian cells. The methodologies presented are extrapolated from established protocols for the analysis of other acyl-CoA molecules.

Hypothetical Metabolic Origin of this compound

It is postulated that this compound may arise from the oxidation of fatty acids. A plausible pathway involves the incomplete beta-oxidation of a longer-chain fatty acid, potentially followed by an oxidation event at the fifth carbon. Understanding its metabolic origin is key to elucidating its physiological relevance.

cluster_0 Mitochondrial Matrix Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Beta_Oxidation_Cycles β-Oxidation Cycles Long_Chain_Fatty_Acyl_CoA->Beta_Oxidation_Cycles Intermediate_Acyl_CoA Intermediate Acyl-CoA (e.g., C10-CoA) Beta_Oxidation_Cycles->Intermediate_Acyl_CoA Oxidation_Event Oxidation Event (e.g., by a dehydrogenase) Intermediate_Acyl_CoA->Oxidation_Event 5_Oxononanoyl_CoA This compound Oxidation_Event->5_Oxononanoyl_CoA cluster_workflow Experimental Workflow Cell_Culture 1. Mammalian Cell Culture (e.g., HepG2, MCF7) Metabolite_Extraction 2. Acyl-CoA Extraction (e.g., Trichloroacetic Acid Precipitation) Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (High-Resolution Mass Spectrometry) Metabolite_Extraction->LC_MS_Analysis Data_Analysis 4. Data Analysis (Comparison to a Synthetic Standard) LC_MS_Analysis->Data_Analysis Quantification 5. Absolute Quantification (Using an Internal Standard) Data_Analysis->Quantification

Endogenous Sources and Formation Pathways of 5-Oxononanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxononanoyl-CoA is a specialized acyl-Coenzyme A (acyl-CoA) molecule that is not commonly found in major metabolic pathways. Current scientific understanding suggests that its endogenous presence is primarily a consequence of cellular oxidative stress and subsequent lipid peroxidation. This technical guide delineates the likely formation pathways of this compound, starting from the peroxidation of polyunsaturated fatty acids (PUFAs) to subsequent activation and metabolism. This document provides a comprehensive overview of the proposed endogenous sources, enzymatic reactions, and relevant analytical methodologies for the study of this and related molecules.

Introduction: The Origin of this compound in Cellular Metabolism

Unlike the well-characterized acyl-CoAs involved in de novo fatty acid synthesis or beta-oxidation of common dietary fats, this compound is believed to originate from the metabolic processing of lipid peroxidation products. The "oxo" functional group at the fifth carbon position suggests its formation from the oxidation of a nine-carbon fatty acid precursor that has itself been generated through the cleavage of a larger, oxidized fatty acid.

The primary endogenous source of such precursors is the non-enzymatic or enzymatic oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process, known as lipid peroxidation, generates a variety of reactive aldehydes and ketones. One such major product is 9-oxononanoic acid (9-ONA).[1][2] It is hypothesized that 9-ONA is the principal precursor that, upon activation to its CoA thioester, enters a beta-oxidation pathway, leading to the formation of this compound as a key intermediate.

Proposed Formation Pathway of this compound

The formation of this compound can be conceptualized as a multi-stage process initiated by oxidative damage to lipids.

Stage 1: Lipid Peroxidation and the Generation of 9-Oxononanoic Acid

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) attacking PUFAs, such as linoleic acid and arachidonic acid, which are abundant in cellular membranes.[3] This process leads to the formation of unstable lipid hydroperoxides, which then decompose into a complex mixture of secondary products, including aldehydes and oxo-acids.[3] Among these, 9-oxononanoic acid (9-ONA) is a significant and relatively stable product.[1][2]

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) (e.g., Linoleic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + H• Decomposition Decomposition Lipid_Hydroperoxide->Decomposition ONA9 9-Oxononanoic Acid (9-ONA) Decomposition->ONA9 Aldehydes Other Aldehydes (e.g., 4-HNE, MDA) Decomposition->Aldehydes

Figure 1: Generation of 9-Oxononanoic Acid from Lipid Peroxidation.
Stage 2: Acyl-CoA Synthetase-Mediated Activation of 9-Oxononanoic Acid

For 9-oxononanoic acid to be metabolized, it must first be activated to its corresponding Coenzyme A thioester. This activation is catalyzed by acyl-CoA synthetase (ACS) enzymes in an ATP-dependent reaction.[4][5] While the specific ACS isoform responsible for 9-ONA activation has not been definitively identified, long-chain acyl-CoA synthetases (ACSLs) are known to have broad substrate specificity and are likely candidates.[4][5]

Activation_Reaction ONA9 9-Oxononanoic Acid ACSL Acyl-CoA Synthetase (ACSL) ONA9->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Oxo9_CoA 9-Oxononanoyl-CoA ACSL->Oxo9_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi

Figure 2: Activation of 9-Oxononanoic Acid to 9-Oxononanoyl-CoA.
Stage 3: Beta-Oxidation of 9-Oxononanoyl-CoA

Once formed, 9-oxononanoyl-CoA can enter the mitochondrial or peroxisomal beta-oxidation pathway. The presence of the oxo group at an odd-numbered carbon does not prevent the initial steps of beta-oxidation from occurring at the carboxyl end of the molecule. One cycle of beta-oxidation of 9-oxononanoyl-CoA will yield acetyl-CoA and the key intermediate, this compound.

The beta-oxidation cycle consists of four key enzymatic steps:

  • Dehydrogenation by Acyl-CoA Dehydrogenase.

  • Hydration by Enoyl-CoA Hydratase.

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase.

  • Thiolytic Cleavage by Beta-Ketothiolase.[6]

Beta_Oxidation cluster_beta_ox One Cycle of Beta-Oxidation Oxo9_CoA 9-Oxononanoyl-CoA Step1 1. Dehydrogenation (Acyl-CoA Dehydrogenase) Oxo9_CoA->Step1 Enoyl_CoA 2-Enoyl-9-oxononanoyl-CoA Step1->Enoyl_CoA Step2 2. Hydration (Enoyl-CoA Hydratase) Enoyl_CoA->Step2 Hydroxyacyl_CoA 3-Hydroxy-9-oxononanoyl-CoA Step2->Hydroxyacyl_CoA Step3 3. Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) Hydroxyacyl_CoA->Step3 Ketoacyl_CoA 3,9-Dioxononanoyl-CoA Step3->Ketoacyl_CoA Step4 4. Thiolytic Cleavage (Beta-Ketothiolase) Ketoacyl_CoA->Step4 Acetyl_CoA Acetyl-CoA Step4->Acetyl_CoA Oxo5_CoA This compound Step4->Oxo5_CoA

Figure 3: Formation of this compound via Beta-Oxidation.

Quantitative Data

CompoundTissueConcentration (nmol/g wet weight)Citation
Malonyl-CoALiver1.9 ± 0.6[7]
Malonyl-CoAHeart1.3 ± 0.4[7]
Malonyl-CoASkeletal Muscle0.7 ± 0.2[7]

Note: This data is for malonyl-CoA and is provided for context regarding typical acyl-CoA concentrations. Levels of this compound are expected to be significantly lower and highly dependent on the level of oxidative stress.

Experimental Protocols

The study of this compound requires sensitive and specific analytical techniques, as well as methods for its synthesis to be used as an analytical standard.

Chemo-Enzymatic Synthesis of this compound (Proposed)

A standard for this compound is not commercially available. A potential synthesis route would involve the chemical synthesis of 5-oxononanoic acid followed by enzymatic conversion to the CoA thioester.

Objective: To synthesize this compound for use as an analytical standard.

Methodology:

  • Chemical Synthesis of 5-Oxononanoic Acid: This can be achieved through various organic synthesis routes, for example, by the oxidation of a suitable precursor like 5-hydroxynonanoic acid.

  • Enzymatic Acylation: The synthesized 5-oxononanoic acid can be converted to its CoA ester using a promiscuous acyl-CoA synthetase. A general protocol for such a reaction is as follows [adapted from 2, 21]:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 0.5 mM Coenzyme A

      • 1 mM 5-oxononanoic acid

      • Purified acyl-CoA synthetase (e.g., from Pseudomonas sp.)

    • Incubate the reaction mixture at 30-37°C for 1-4 hours.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting this compound using reversed-phase HPLC.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs from biological samples.[7][8]

Objective: To extract and quantify this compound from cell or tissue samples.

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize frozen tissue or cell pellets in a cold solution of 10% trichloroacetic acid.[7]

    • Centrifuge to precipitate proteins.

    • Isolate the acyl-CoAs from the supernatant using a reversed-phase solid-phase extraction (SPE) column.[7]

    • Elute the acyl-CoAs and evaporate to dryness under vacuum.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and an appropriate internal standard (e.g., a ¹³C-labeled or odd-chain acyl-CoA). The precursor ion would be the [M+H]⁺ of this compound, and a characteristic product ion would result from the neutral loss of the phosphorylated ADP moiety.[8]

    • Quantification: Generate a standard curve using the synthesized this compound to determine the absolute concentration in the samples.

Signaling and Biological Relevance

The biological role of this compound is not well-defined. However, as a product of lipid peroxidation, its presence is indicative of oxidative stress. Its precursor, 9-ONA, has been shown to induce phospholipase A₂ activity and thromboxane (B8750289) A₂ production, suggesting a potential role in inflammatory signaling.[1][2] It is plausible that this compound, as a downstream metabolite, could also participate in signaling cascades related to oxidative stress and inflammation. Further research is required to elucidate the specific cellular targets and signaling pathways affected by this molecule.

Conclusion

The endogenous formation of this compound is intricately linked to the process of lipid peroxidation, a hallmark of oxidative stress. While direct evidence is still emerging, a scientifically sound pathway involves the generation of 9-oxononanoic acid from oxidized PUFAs, its activation to 9-oxononanoyl-CoA, and its subsequent metabolism via one round of beta-oxidation. The development of robust analytical methods and the synthesis of a chemical standard are critical next steps to accurately quantify this molecule in biological systems and to fully understand its physiological and pathological significance. This guide provides a foundational framework for researchers and drug development professionals to explore the role of this compound in health and disease.

References

5-Oxononanoyl-CoA as a potential biomarker for oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The identification of sensitive and specific biomarkers of oxidative stress is paramount for early diagnosis, disease monitoring, and the development of novel therapeutic interventions. While several biomarkers of oxidative damage to lipids, proteins, and DNA have been established, the search for novel and more specific markers continues. This technical guide explores the potential of 5-Oxononanoyl-CoA as a novel biomarker for oxidative stress. Drawing from the established knowledge of lipid peroxidation, this document outlines the hypothetical formation of this compound from the oxidation of ω-6 polyunsaturated fatty acids and presents a comprehensive overview of its potential role in cellular signaling. This guide also provides detailed experimental protocols for the quantification of acyl-CoAs and summarizes quantitative data for established lipid peroxidation biomarkers, offering a framework for the validation of this compound in future studies.

Introduction to Oxidative Stress and Lipid Peroxidation

Oxidative stress arises from an excessive accumulation of ROS, which include superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon cellular macromolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and, ultimately, cell death.

Lipid peroxidation is a primary consequence of oxidative stress, wherein ROS attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction that results in the formation of a complex array of lipid-derived products. This process not only compromises membrane integrity but also generates biologically active molecules that can act as second messengers in various signaling pathways, often contributing to inflammatory responses and cellular damage.

Signaling Pathways in Oxidative Stress

Oxidative stress triggers a complex network of signaling pathways that can have both protective and detrimental effects on the cell. Key pathways implicated in the cellular response to oxidative stress include:

  • NF-κB Signaling: Lipid peroxides and their breakdown products can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are activated by a variety of cellular stresses, including oxidative stress. These pathways regulate a wide range of cellular processes, such as proliferation, differentiation, apoptosis, and inflammation.

  • Nrf2-Keap1 Signaling: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, upregulating their expression.

Oxidative_Stress_Signaling cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK MAPKKK MAPKKK ROS->MAPKKK Keap1 Keap1 ROS->Keap1 oxidation IkB IκB IKK->IkB P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammation Inflammation NFkB_nucleus->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK_nucleus MAPK (nucleus) MAPK->MAPK_nucleus translocation MAPK_nucleus->Inflammation Apoptosis Apoptosis MAPK_nucleus->Apoptosis Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation Antioxidant Antioxidant Gene Expression Nrf2_nucleus->Antioxidant

Figure 1: Key Signaling Pathways in Oxidative Stress.

This compound: A Hypothetical Biomarker of Lipid Peroxidation

Formation of Oxo-Fatty Acids from Lipid Peroxidation

The peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, generates a variety of reactive aldehydes, including 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2(E)-nonenal (ONE). ONE can covalently modify lysine (B10760008) residues in proteins to form Nϵ-(4-oxononanoyl)lysine (ONL), a stable adduct that can be detected in biological samples. The formation of 4-oxononanoic acid (4-ONA) is a related consequence of lipid peroxidation. While the direct conversion of 4-ONA to this compound has not been definitively established in the literature, the metabolic activation of fatty acids to their corresponding coenzyme A (CoA) esters is a fundamental and ubiquitous biochemical process. This activation is a prerequisite for their entry into various metabolic pathways, including β-oxidation. Therefore, it is highly plausible that 4-oxononanoic acid, once formed, is subsequently converted to this compound by acyl-CoA synthetases.

Formation_of_5_Oxononanoyl_CoA PUFA ω-6 Polyunsaturated Fatty Acids LipidPeroxidation Lipid Peroxidation (ROS) PUFA->LipidPeroxidation ONA4 4-Oxononanoic Acid (4-ONA) LipidPeroxidation->ONA4 AcylCoASynthetase Acyl-CoA Synthetase ONA4->AcylCoASynthetase Oxo5CoA This compound AcylCoASynthetase->Oxo5CoA

Figure 2: Hypothetical pathway for this compound formation.
Rationale for this compound as a Biomarker

The rationale for proposing this compound as a biomarker for oxidative stress is based on the following points:

  • Specificity: Its formation is directly linked to the process of lipid peroxidation, a hallmark of oxidative stress.

  • Metabolic Activation: As a CoA ester, it represents a metabolically activated form of an oxidized fatty acid, suggesting its potential involvement in downstream metabolic or signaling events.

  • Potential for Quantification: Advances in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the sensitive and specific quantification of acyl-CoA species.

Data Presentation: Quantitative Biomarkers of Oxidative Stress

While quantitative data for this compound is not yet available in the literature, the following tables provide examples of data for established biomarkers of lipid peroxidation, malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), in human plasma under different conditions. These tables serve as a template for the type of quantitative data that would be necessary to validate this compound as a biomarker.

Table 1: Plasma Malondialdehyde (MDA) Levels in Different Populations

PopulationConditionMean MDA Concentration (µmol/L)Standard Deviation (µmol/L)Reference
Healthy Adults (n=213)Non-smokers0.600.21[1][2]
Healthy Adults (n=213)Smokers0.660.24[1][2]
Patients with Acute Ischemic Stroke24h post-strokeSignificantly increased vs. controls-[3]
Rats on High-Fat DietObeseSignificantly increased vs. controls-[4]

Table 2: Plasma 4-Hydroxynonenal (4-HNE) Levels in Health and Disease

PopulationConditionMean 4-HNE Concentration (µmol/L)Standard Deviation (µmol/L)Reference
Healthy Adults (<40 years)-< 0.075-[5]
Healthy Adults (>60 years)-0.09 - 0.125-[5]
Alzheimer's Disease Patients-6.0 - 25.2 (median 20.6)-[5]
Age-matched Healthy Controls-3.3 - 14.5 (median 7.8)-[5]
Patients with PTSD (n=62)-Significantly elevated vs. controls-[6]

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general method for the extraction and quantification of short- to medium-chain acyl-CoAs, including the hypothetical this compound, from biological samples.

5.1.1. Materials and Reagents

  • Internal Standard (IS): A stable isotope-labeled version of the analyte of interest (e.g., ¹³C-labeled acyl-CoA) or a structurally similar acyl-CoA not present in the sample.

  • Biological samples (plasma, tissue homogenate, cell lysate)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

5.1.2. Sample Preparation and Extraction

  • Homogenization (for tissues and cells): Homogenize tissue samples or cell pellets in a suitable buffer on ice.

  • Protein Precipitation: To 100 µL of sample (plasma, homogenate, or lysate), add 400 µL of cold ACN containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (optional but recommended for cleaner samples):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or ACN).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

5.1.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (M+H)⁺ and a specific product ion for this compound and the internal standard.

5.1.4. Quantification

Create a calibration curve using known concentrations of a this compound standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization (for tissues/cells) Sample->Homogenization ProteinPrecipitation Protein Precipitation (cold ACN + IS) Sample->ProteinPrecipitation Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SPE Solid Phase Extraction (Optional) Centrifugation->SPE Drying Drying and Reconstitution Centrifugation->Drying SPE->Drying LCMS LC-MS/MS Analysis Drying->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

References

In Silico Prediction of 5-Oxononanoyl-CoA Protein Interactions: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines a comprehensive framework for the in silico prediction and subsequent experimental validation of protein interactions with the reactive lipid species, 5-Oxononanoyl-CoA. Given the current paucity of direct experimental data for this specific molecule, this document serves as a methodological roadmap, leveraging established techniques in computational biology and biophysics to elucidate potential protein targets and signaling pathways.

Introduction to this compound and its Potential Significance

This compound is a nine-carbon, ω-oxidized medium-chain fatty acyl-CoA. The presence of a ketone group suggests it may be a product of lipid peroxidation, a process implicated in a variety of physiological and pathological states.[1][2] Such oxidized lipids can act as signaling molecules or form covalent adducts with proteins, thereby modulating their function.[3] The covalent modification of proteins by reactive lipids, a process known as lipoxidation, can alter protein activity, localization, and degradation, and has been linked to diseases such as atherosclerosis and neurodegeneration.[4] The prediction of protein targets for this compound is the first critical step in understanding its potential biological roles.

In Silico Prediction of Protein Interactions

A multi-faceted in silico approach is recommended to generate a robust list of candidate protein interactors for this compound. This workflow combines ligand-based and structure-based methods to maximize the predictive power.

Ligand-Based Approaches: Identifying Proteins with Similar Ligand-Binding Profiles

In the absence of known protein targets for this compound, similarity-based virtual screening can be employed. This involves searching databases of known protein-ligand interactions for proteins that bind to molecules structurally or chemically similar to this compound.

Databases for Similarity Searching:

  • ChEMBL

  • PubChem

  • BindingDB

Structure-Based Approaches: Docking and Molecular Dynamics

Structure-based methods utilize the three-dimensional structures of proteins to predict binding.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This method can be used to screen large libraries of proteins for potential binding partners of this compound.

Table 1: Quantitative Data from a Hypothetical Molecular Docking Screen

Target ProteinDocking Score (kcal/mol)Predicted Binding Site ResiduesPutative Function of Target
Keap1-8.5Cys151, Ser602Oxidative stress sensing
PPARγ-9.2Cys285, His449Lipid metabolism regulation
HMG-CoA Reductase-7.9Lys691, Asp767Cholesterol biosynthesis
Acyl-CoA Binding Protein (ACBP)-8.8Tyr28, Lys32Intracellular acyl-CoA transport

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of the interaction stability and the conformational changes induced by binding.[6][7]

Machine Learning Approaches

Modern machine learning models can predict protein-lipid interactions based on sequence and structural features, offering a powerful tool for proteome-wide screening.[8][9]

In Silico Prediction Workflow

in_silico_workflow cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_ml Machine Learning ligand_db Ligand Databases (ChEMBL, PubChem) similarity_search Similarity Search ligand_db->similarity_search candidate_proteins Candidate Protein List similarity_search->candidate_proteins protein_db Protein Structure DB (PDB) docking Molecular Docking protein_db->docking md_sim MD Simulations docking->md_sim md_sim->candidate_proteins ml_model Predictive Models ml_model->candidate_proteins

A flowchart of the in silico prediction workflow.

Experimental Validation of Predicted Interactions

The candidate proteins identified through in silico methods must be validated experimentally. A combination of techniques is recommended to confirm direct binding and quantify the interaction.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for identifying protein adducts and characterizing protein-lipid interactions.[10][11][12]

  • Synthesis of a tagged this compound analog: Synthesize a derivative of this compound containing a biotin (B1667282) or alkyne tag for affinity purification.

  • Cell lysate incubation: Incubate the tagged lipid with cell lysates to allow for the formation of protein adducts.

  • Affinity purification: Use streptavidin beads (for biotin tags) or click chemistry (for alkyne tags) to isolate the lipid-protein complexes.[13]

  • On-bead digestion: Digest the captured proteins with trypsin.

  • LC-MS/MS analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the adducted proteins and the specific sites of modification.[8]

Biophysical Assays for Quantifying Binding Affinity

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[14][15][16][17] It can be used to determine the kinetics (association and dissociation rates) and affinity of the interaction between a protein and this compound.[18]

  • Immobilization: Immobilize the purified candidate protein onto an SPR sensor chip.

  • Analyte injection: Flow different concentrations of this compound over the sensor surface.

  • Data acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound lipid.

  • Kinetic analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[19][20][21][22][23]

  • Sample preparation: Place the purified protein in the ITC sample cell and this compound in the injection syringe.

  • Titration: Inject small aliquots of the lipid into the protein solution.

  • Heat measurement: Measure the heat released or absorbed upon each injection.

  • Thermodynamic analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Table 2: Hypothetical Quantitative Data from Experimental Validation

TechniqueTarget ProteinBinding Affinity (KD)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
SPRKeap11.2 µM---
ITCKeap11.5 µM1.1-5.82.1
SPRPPARγ0.8 µM---
ITCPPARγ0.7 µM0.9-7.21.5

Experimental Validation Workflow

experimental_workflow cluster_ms Mass Spectrometry cluster_biophysical Biophysical Assays candidate_proteins Candidate Proteins (from in silico screen) ap_ms Affinity Purification-MS candidate_proteins->ap_ms spr Surface Plasmon Resonance (SPR) candidate_proteins->spr itc Isothermal Titration Calorimetry (ITC) candidate_proteins->itc protein_id Protein Identification & Adduct Site Mapping ap_ms->protein_id validated_targets Validated Protein Targets protein_id->validated_targets binding_kinetics Binding Kinetics (ka, kd, KD) spr->binding_kinetics thermodynamics Thermodynamics (KD, n, ΔH, ΔS) itc->thermodynamics binding_kinetics->validated_targets thermodynamics->validated_targets

A flowchart of the experimental validation process.

Elucidating Signaling Pathways

Once protein targets are validated, the functional consequences of these interactions can be investigated.

Pathway Analysis

Bioinformatics tools can be used to map the validated protein targets to known signaling pathways.

Databases for Pathway Analysis:

  • KEGG (Kyoto Encyclopedia of Genes and Genomes)[22][24]

  • Reactome[9]

Cellular Assays

Cell-based assays are essential to determine the effect of this compound on cellular processes. This could involve treating cells with this compound and measuring changes in downstream signaling events, gene expression, or cellular phenotypes.

Hypothetical Signaling Pathway Involving this compound

signaling_pathway Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation ONo_CoA This compound Lipid_Peroxidation->ONo_CoA Keap1 Keap1 ONo_CoA->Keap1 Covalent Adduct (inhibition) Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Activation Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

A hypothetical signaling pathway.

Conclusion

The framework presented here provides a robust, multi-pronged approach for the identification and characterization of protein interactions with this compound. By integrating computational prediction with rigorous experimental validation, researchers can begin to unravel the biological functions of this and other novel reactive lipid species. This knowledge is crucial for understanding their roles in health and disease and for the potential development of new therapeutic strategies.

References

Subcellular Landscape of 5-Oxononanoyl-CoA: A Technical Guide to its Localization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxononanoyl-CoA is a medium-chain acyl-CoA species understood to be a product of lipid peroxidation, placing it at the intersection of cellular metabolism and oxidative stress. Its precise subcellular distribution is critical for understanding its physiological and pathological roles. This technical guide synthesizes the current understanding of fatty acid metabolism within key organelles to propose the likely subcellular pools of this compound. Furthermore, it provides in-depth experimental protocols for researchers to investigate and quantify its distribution, and presents visual workflows and metabolic pathway diagrams to facilitate experimental design and data interpretation. While direct quantitative data for this compound is not yet prevalent in the literature, this guide offers a robust framework for its investigation.

Introduction: The Significance of this compound

Medium-chain fatty acids and their CoA esters are pivotal intermediates in cellular energy homeostasis. This compound, a derivative of 9-oxononanoic acid, is of particular interest as it is generated from the peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid.[1] This links its existence to cellular oxidative stress, a key factor in numerous disease states. Understanding where this compound is generated, metabolized, and compartmentalized is crucial for elucidating its impact on cellular function and its potential as a biomarker or therapeutic target.

The primary organelles involved in fatty acid metabolism are the mitochondria and peroxisomes, with the endoplasmic reticulum (ER) also playing a significant role, particularly in the context of lipid synthesis and peroxidation.[2][3] Fatty acid activation to acyl-CoAs occurs in the cytosol and on the membranes of these organelles.[2][4]

Hypothesized Subcellular Distribution of this compound

Direct quantitative measurements of this compound in different organelles are scarce. However, based on its origin from lipid peroxidation and the established roles of organelles in fatty acid metabolism, we can hypothesize its distribution. The endoplasmic reticulum and inner mitochondrial membrane, rich in polyunsaturated fatty acids and sites of significant reactive oxygen species (ROS) production, are likely primary sites of 5-oxononanoic acid generation.[1][5] Once formed, 5-oxononanoic acid would be activated to this compound, likely in the cytosol or within the organelles themselves.

Subsequent metabolism via β-oxidation would then occur in both mitochondria and peroxisomes.[2][3] Peroxisomes are responsible for the initial breakdown of very long-chain and some modified fatty acids, which are then shortened and shuttled to the mitochondria for complete oxidation.[3][6] Therefore, it is plausible that this compound exists in dynamic pools within the cytosol, endoplasmic reticulum, mitochondria, and peroxisomes.

Quantitative Data on Related Acyl-CoA Pools

While specific data for this compound is limited, studies on other short- and medium-chain acyl-CoAs provide a valuable reference for expected concentration ranges and distribution patterns. The following table summarizes representative quantitative data for various acyl-CoAs in different subcellular compartments from published literature.

Acyl-CoA SpeciesSubcellular CompartmentOrganism/Cell TypeConcentration (pmol/mg protein)Reference
Acetyl-CoAMitochondriaMouse Liver~2500[7]
Acetyl-CoACytosol/NucleusMouse Liver~500[7]
Propionyl-CoAMitochondriaMouse Liver~50[7]
Propionyl-CoACytosol/NucleusMouse Liver~10[7]
Succinyl-CoAMitochondriaMouse Liver~1500[7]
Malonyl-CoACytosolRat Liver~2.5 nmol/g wet weight[8]

Experimental Protocols

To facilitate the investigation of this compound subcellular localization, this section provides detailed methodologies for subcellular fractionation and mass spectrometry-based quantification.

Subcellular Fractionation via Differential Centrifugation

This protocol is a standard method for isolating major organelles from cultured cells or tissues.[9][10][11]

Materials:

  • Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge

Procedure:

  • Cell Lysis: Harvest and wash cells in ice-cold PBS. Resuspend the cell pellet in 10 volumes of ice-cold homogenization buffer containing protease and phosphatase inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle on ice until ~80-90% of cells are lysed (monitor with a microscope).

  • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction.

  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Peroxisomal/Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER), and the supernatant is the cytosolic fraction. Further purification of peroxisomes can be achieved using a density gradient.

  • Washing: Wash each pellet by resuspending in homogenization buffer and repeating the respective centrifugation step to minimize cross-contamination.

  • Purity Assessment: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Lamin B1 for nucleus, Cytochrome c for mitochondria, Calnexin for ER, PMP70 for peroxisomes, and GAPDH for cytosol).

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines a general approach for the extraction and analysis of acyl-CoAs from subcellular fractions.[7]

Materials:

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Acetonitrile (B52724), methanol (B129727), and formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Extraction: Resuspend the subcellular fraction pellet in a known volume of buffer. Add an equal volume of ice-cold 10% TCA and a known amount of internal standard. Vortex vigorously and incubate on ice for 10 minutes.

  • Protein Precipitation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction: Condition an SPE column according to the manufacturer's instructions. Load the supernatant onto the column. Wash the column to remove salts and other impurities.

  • Elution: Elute the acyl-CoAs with an appropriate solvent, typically methanol or acetonitrile with a small percentage of formic acid.

  • LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection volume. Analyze the sample using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Quantification: Use multiple reaction monitoring (MRM) for a triple quadrupole mass spectrometer or high-resolution accurate mass for an Orbitrap to detect and quantify this compound and other acyl-CoAs based on their specific mass-to-charge ratios and fragmentation patterns, normalizing to the internal standard.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized metabolic pathways and experimental workflows described in this guide.

G Hypothesized Generation and Metabolism of this compound cluster_ER Endoplasmic Reticulum / Mitochondria cluster_Cytosol Cytosol cluster_Mito_Peroxi Mitochondria / Peroxisomes PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Oxo_FA 9-Oxononanoic Acid PUFA->Oxo_FA ROS Reactive Oxygen Species (ROS) ROS->PUFA Lipid Peroxidation Oxo_CoA This compound Oxo_FA->Oxo_CoA Beta_Ox β-Oxidation Oxo_CoA->Beta_Ox Acyl_CoA_Synthase Acyl-CoA Synthetase Acyl_CoA_Synthase->Oxo_CoA Metabolites Chain-shortened Acyl-CoAs + Acetyl-CoA Beta_Ox->Metabolites

Caption: Hypothesized metabolic pathway of this compound.

G Experimental Workflow for Subcellular Quantification Start Cultured Cells / Tissue Homogenization Homogenization Start->Homogenization Diff_Cent Differential Centrifugation Homogenization->Diff_Cent Fractions Subcellular Fractions (Nuclei, Mito, ER, Cytosol) Diff_Cent->Fractions Extraction Acyl-CoA Extraction (TCA Precipitation, SPE) Fractions->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Quantitative Data Analysis->Data

Caption: Workflow for subcellular this compound analysis.

Conclusion

The subcellular localization of this compound is a critical, yet under-explored, aspect of lipid metabolism and its interface with oxidative stress. This guide provides a foundational framework for researchers to pursue these investigations. By combining established techniques of subcellular fractionation with sensitive mass spectrometry, it is possible to elucidate the distribution of this compound pools. The resulting data will be invaluable for understanding its role in cellular physiology and its potential as a therapeutic target in diseases associated with metabolic dysregulation and oxidative damage.

References

An In-depth Technical Guide to Investigating the Genetic Regulation of 5-Oxononanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxononanoyl-CoA is an emerging metabolite of interest at the intersection of lipid metabolism and cellular signaling. As a derivative of 9-oxononanoic acid, a product of lipid peroxidation, its intracellular concentration is likely tightly controlled by a series of enzymatic reactions. Dysregulation of these pathways may have implications in various pathological states, making the study of its genetic regulation a critical area of research. This technical guide provides a comprehensive overview of the hypothesized metabolic pathways governing this compound levels, detailed experimental protocols for its quantification and the investigation of its genetic regulators, and a framework for understanding its potential signaling roles.

Introduction

Oxidized fatty acids and their CoA-esters are increasingly recognized for their roles as signaling molecules and mediators of metabolic processes. This compound, derived from the nine-carbon oxo-fatty acid 9-oxononanoic acid, is a molecule of interest due to its potential links to oxidative stress and metabolic regulation. 9-oxononanoic acid is a known product of linoleic acid autoxidation. For it to be metabolically active, it must be converted to its CoA thioester, this compound. This conversion and its subsequent metabolism are likely under strict genetic control. This guide outlines the putative enzymatic pathways involved and provides the necessary technical details for their investigation.

Hypothesized Metabolic Pathway of this compound

Based on established principles of fatty acid metabolism, we propose a two-step pathway for the formation and subsequent degradation of this compound.

Step 1: Activation of 9-Oxononanoic Acid

The conversion of 9-oxononanoic acid to this compound is presumed to be catalyzed by an Acyl-CoA Synthetase (ACSL). ACSL enzymes are responsible for the activation of fatty acids, a prerequisite for their participation in metabolic pathways. The broad substrate specificity of several ACSL isoforms suggests they are potential candidates for this reaction.

Step 2: Peroxisomal β-Oxidation

Once formed, this compound is hypothesized to enter the peroxisomal β-oxidation pathway for degradation. This pathway is responsible for the shortening of various fatty acids and related molecules. The initial and rate-limiting step is catalyzed by Acyl-CoA Oxidase (ACOX). Given that this compound is a short-chain oxo-acyl-CoA, it is a plausible substrate for peroxisomal ACOX isoforms.

The following diagram illustrates the hypothesized metabolic pathway.

Metabolic_Pathway cluster_0 Extracellular/Cytosol cluster_1 Peroxisome Linoleic_Acid Linoleic Acid 9_Oxononanoic_Acid 9-Oxononanoic Acid Linoleic_Acid->9_Oxononanoic_Acid Autoxidation ACSL Acyl-CoA Synthetase (ACSL) (e.g., ACSL1, ACSL3, ACSL5) 9_Oxononanoic_Acid->ACSL Uptake 5_Oxononanoyl_CoA This compound ACOX1 Acyl-CoA Oxidase 1 (ACOX1) 5_Oxononanoyl_CoA->ACOX1 Signaling_Pathways Signaling Pathways 5_Oxononanoyl_CoA->Signaling_Pathways Potential Signaling Role ACSL->5_Oxononanoyl_CoA ATP, CoA-SH -> AMP, PPi Beta_Oxidation_Products β-Oxidation Products (e.g., Propionyl-CoA, Acetyl-CoA) ACOX1->Beta_Oxidation_Products FAD -> FADH2

Hypothesized metabolic pathway of this compound.

Experimental Protocols

To investigate the genetic regulation of this compound, a combination of analytical chemistry and molecular biology techniques is required.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[1][2]

Sample Preparation:

  • Cell Lysis and Extraction:

    • Harvest cells (e.g., cultured hepatocytes, primary cells) by scraping into ice-cold methanol (B129727).

    • Add internal standards (e.g., ¹³C-labeled acyl-CoAs) to the cell suspension for accurate quantification.

    • Homogenize the cells using a sonicator or bead beater.

    • Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate the aqueous phase containing acyl-CoAs.

    • Centrifuge to separate the phases and collect the upper aqueous phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a reversed-phase SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).[1]

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the fragment corresponding to the acyl chain after neutral loss of the CoA moiety).

Gene Knockdown Studies

To identify the specific ACSL and ACOX isoforms involved in this compound metabolism, gene knockdown experiments using siRNA or CRISPR/Cas9 technology are essential.

siRNA-mediated Knockdown Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in antibiotic-free medium to an appropriate confluency.

  • Transfection:

    • Prepare a mixture of siRNA targeting the gene of interest (e.g., ACOX1, ACSL1, ACSL3, ACSL5) and a lipid-based transfection reagent in serum-free medium.

    • Incubate the mixture at room temperature to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 48-72 hours.

    • Include a non-targeting siRNA control.

  • Verification of Knockdown:

    • Harvest a subset of cells to verify knockdown efficiency by quantitative real-time PCR (qRT-PCR) for mRNA levels and/or Western blotting for protein levels.

  • Metabolite Analysis:

    • Treat the remaining cells with 9-oxononanoic acid.

    • Harvest the cells and quantify the intracellular levels of this compound using the LC-MS/MS protocol described above.

The following diagram outlines the experimental workflow for gene knockdown and metabolite analysis.

Experimental_Workflow cluster_0 Gene Knockdown cluster_1 Analysis Cell_Culture Cell Culture (e.g., HepG2 cells) siRNA_Transfection siRNA Transfection (Targeting ACOX1, ACSL1, etc.) Cell_Culture->siRNA_Transfection Incubation Incubation (48-72h) siRNA_Transfection->Incubation Verification Verification of Knockdown (qRT-PCR, Western Blot) Incubation->Verification Metabolite_Quantification Metabolite Quantification (LC-MS/MS) Incubation->Metabolite_Quantification Data_Analysis Data Analysis and Interpretation Verification->Data_Analysis Metabolite_Quantification->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Identify key enzymes

Workflow for investigating genetic regulators.

Quantitative Data Presentation

The results from the gene knockdown experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Quantitative Data from ACSL Knockdown Experiments

siRNA TargetRelative this compound Level (fold change vs. control)p-value
Non-targeting control1.00-
ACSL10.45< 0.01
ACSL30.85> 0.05
ACSL50.60< 0.05
ACSL60.95> 0.05

Table 2: Hypothetical Quantitative Data from ACOX Knockdown Experiments

siRNA TargetRelative this compound Level (fold change vs. control)p-value
Non-targeting control1.00-
ACOX12.50< 0.001
ACOX21.10> 0.05

Investigating Signaling Roles

This compound may act as a signaling molecule, influencing cellular processes through interaction with nuclear receptors or by post-translationally modifying proteins.

Experimental Approaches:

  • Nuclear Receptor Activation Assays: Investigate the ability of this compound to activate nuclear receptors known to bind lipids, such as Peroxisome Proliferator-Activated Receptors (PPARs), using reporter gene assays.

  • Protein Acylation Studies: Utilize proteomic approaches to identify proteins that are acylated by this compound. This can be achieved by using clickable analogs of 9-oxononanoic acid in cell culture, followed by enrichment and identification of modified proteins by mass spectrometry.

The logical relationship for investigating signaling pathways is depicted below.

Signaling_Investigation cluster_0 Hypothesized Mechanisms 5_Oxononanoyl_CoA This compound Nuclear_Receptor_Binding Nuclear Receptor Binding (e.g., PPARs) 5_Oxononanoyl_CoA->Nuclear_Receptor_Binding Direct Interaction Protein_Acylation Protein Acylation 5_Oxononanoyl_CoA->Protein_Acylation Covalent Modification Gene_Expression_Changes Changes in Gene Expression Nuclear_Receptor_Binding->Gene_Expression_Changes Modulates Transcription Altered_Protein_Function Altered Protein Function Protein_Acylation->Altered_Protein_Function Modifies Activity/Localization Cellular_Response Cellular Response (e.g., altered metabolism, apoptosis) Gene_Expression_Changes->Cellular_Response Leads to Altered_Protein_Function->Cellular_Response Leads to

Logical framework for signaling investigation.

Conclusion

The study of this compound metabolism and its genetic regulation is a promising field of research with potential implications for understanding and treating metabolic diseases. The experimental framework provided in this guide, combining advanced analytical techniques with molecular biology tools, offers a robust approach to elucidating the key enzymes and signaling pathways involved. While the metabolic route of this compound is currently hypothesized, the methodologies outlined here will enable researchers to rigorously test these hypotheses and uncover the physiological significance of this intriguing molecule.

References

The Enigmatic Metabolite: A Technical Guide to the Potential Natural Occurrence of 5-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cellular metabolism is vast and continues to be explored, revealing novel molecules with significant biological activities. Among the myriad of acyl-Coenzyme A (acyl-CoA) thioesters that serve as critical hubs in metabolic pathways, the existence and potential roles of 5-Oxononanoyl-CoA remain largely uncharted territory. This technical guide provides a comprehensive overview of the theoretical framework supporting the potential natural occurrence of this compound across different organisms, from bacteria to mammals. While direct evidence of its presence is currently scarce, this document aims to equip researchers with the necessary background, hypothesized biosynthetic pathways, and detailed experimental protocols to investigate this enigmatic metabolite. The exploration of novel oxo-fatty acyl-CoAs like this compound could unveil new signaling molecules, metabolic intermediates, and potential targets for therapeutic intervention.

Theoretical Framework for the Natural Occurrence of this compound

The basis for hypothesizing the existence of this compound stems from our understanding of fatty acid metabolism, particularly the metabolism of odd-chain and modified fatty acids. Nonanoic acid, a nine-carbon saturated fatty acid, is known to occur naturally in some plants and is a product of certain industrial processes.[1] Its metabolism in various organisms provides a plausible route for the formation of Nonanoyl-CoA, the immediate precursor to this compound.

Potential Biosynthetic Pathways

The formation of a ketone group at the C5 position of a nonanoyl chain likely involves an initial hydroxylation event followed by oxidation. This suggests a two-step enzymatic process acting on Nonanoyl-CoA.

  • Hydroxylation of Nonanoyl-CoA: The introduction of a hydroxyl group at the C5 position is a critical first step. Enzymes capable of such in-chain hydroxylation of fatty acids are known to exist. Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes renowned for their ability to hydroxylate a wide variety of substrates, including fatty acids.[2] In plants, specific CYP families have been identified that catalyze the in-chain hydroxylation of medium-chain fatty acids. While hydroxylation at the ω and ω-1 positions is more common, other positions can also be targeted.

  • Oxidation of 5-Hydroxynonanoyl-CoA: The subsequent oxidation of the newly formed hydroxyl group to a ketone would yield this compound. This reaction is typically catalyzed by dehydrogenases. For instance, in the metabolism of eicosanoids, 5-hydroxyeicosatetraenoic acid (5-HETE) is oxidized to 5-oxo-ETE, highlighting a precedent for the oxidation of a C5 hydroxyl group on a fatty acid backbone.[3]

Based on these known enzymatic activities, a hypothetical biosynthetic pathway for this compound can be proposed.

Hypothetical Biosynthesis of this compound Nonanoic Acid Nonanoic Acid Nonanoyl-CoA Nonanoyl-CoA Nonanoic Acid->Nonanoyl-CoA Acyl-CoA Synthetase 5-Hydroxynonanoyl-CoA 5-Hydroxynonanoyl-CoA Nonanoyl-CoA->5-Hydroxynonanoyl-CoA Cytochrome P450 (Hypothetical C5-hydroxylase) This compound This compound 5-Hydroxynonanoyl-CoA->this compound 5-Hydroxynonanoyl-CoA Dehydrogenase (Hypothetical) Acyl-CoA Extraction Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final_prep Final Preparation Sample Biological Sample Homogenization Homogenize in Extraction Solvent (+ Internal Standard) Sample->Homogenization Centrifugation Centrifuge to Pellet Protein Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Condition Condition SPE Cartridge Load Load Supernatant Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Eluate (Nitrogen Stream) Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis Ready for Analysis Hypothetical Signaling Pathway of this compound This compound This compound GPCR G-Protein Coupled Receptor (Hypothetical) This compound->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

References

Methodological & Application

Application Note: Absolute Quantification of 5-Oxononanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the absolute quantification of 5-oxononanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a medium-chain ketoacyl-CoA, is a potential biomarker and signaling molecule related to lipid peroxidation and metabolic stress. The method described herein utilizes a robust sample preparation procedure, optimized chromatographic separation, and sensitive detection by Multiple Reaction Monitoring (MRM). This document provides all necessary parameters for researchers to establish a reliable and accurate assay for the quantification of this compound, aiding in the investigation of its role in various physiological and pathological processes.

Introduction

This compound is a thioester of 5-oxononanoic acid and coenzyme A. Oxo-fatty acids are products of lipid peroxidation, a process implicated in a variety of diseases, including cardiovascular and neurodegenerative disorders. While the biological significance of many acyl-CoAs is well-established, the specific roles of ketoacyl-CoAs like this compound are still under investigation. Accurate and precise quantification of this molecule is crucial to understanding its metabolic fate and its potential as a signaling molecule in pathways related to oxidative stress and lipid metabolism.

LC-MS/MS is the gold standard for the quantification of endogenous small molecules due to its high selectivity and sensitivity. This application note provides a comprehensive methodology for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation

A critical step in the analysis of acyl-CoAs is the efficient extraction from the biological matrix while minimizing degradation. Protein precipitation is a common and effective method.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Internal Standard (IS): ¹³C-labeled this compound (if available) or a suitable structural analog (e.g., C9-CoA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >12,000 x g

Protocol:

  • To 100 µL of biological sample, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold 10% SSA.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.02
2.02
10.060
12.095
14.095
14.12
18.02

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temp.450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

The precursor ion ([M+H]⁺) for this compound is calculated as follows:

  • Molecular weight of 5-oxononanoic acid: 172.22 g/mol [1][2]

  • Molecular weight of Coenzyme A: 767.53 g/mol [3][4][5]

  • Formation of thioester bond results in the loss of one water molecule (18.015 g/mol ).

  • Mass of this compound = 172.22 + 767.53 - 18.015 = 921.735 g/mol .

  • Precursor ion ([M+H]⁺) = 922.74 m/z.

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in the collision cell, corresponding to the fragmentation of the phosphopantetheine moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound922.7415.73550
¹³Cₓ-5-Oxononanoyl-CoA[M+X+H]⁺[M+X-507+H]⁺3550

Note: The exact mass of the isotopically labeled internal standard will depend on the number and position of the ¹³C atoms.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for calibration curve and sample quantification results.

Table 1: Calibration Curve for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.012102.54.8
50.05898.73.5
100.11599.22.1
500.592101.11.8
1001.189100.51.5
5005.98799.82.3
100012.015100.22.9

Table 2: Quantification of this compound in Biological Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (nM)
Control 10.0877.3
Control 20.0917.6
Treated 10.25421.2
Treated 20.26822.4

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample is_add Add Internal Standard sample->is_add precipitation Protein Precipitation (SSA) is_add->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Absolute Quantification data_processing->quantification

Caption: Workflow for the quantification of this compound.

Hypothetical Signaling Pathway

The biological role of this compound is not well-defined. However, as a product of lipid peroxidation, it may be involved in signaling pathways related to oxidative stress and cellular metabolism. Its structural isomer, 9-oxononanoic acid, has been shown to influence lipid metabolism. The following diagram illustrates a hypothetical pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids LipidPeroxidation Lipid Peroxidation Polyunsaturated Fatty Acids->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation 5-Oxononanoic Acid 5-Oxononanoic Acid LipidPeroxidation->5-Oxononanoic Acid This compound This compound 5-Oxononanoic Acid->this compound CoA Coenzyme A CoA->this compound Signaling Cascade Signaling Cascade This compound->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the absolute quantification of this compound in biological samples. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, offers a reliable starting point for researchers investigating the role of this and other ketoacyl-CoAs in health and disease. The high sensitivity and selectivity of this method will facilitate a deeper understanding of the metabolic pathways and signaling cascades involving products of lipid peroxidation.

References

Application Notes & Protocols for the Extraction of 5-Oxononanoyl-CoA from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 5-Oxononanoyl-CoA, a medium-chain acyl-Coenzyme A derivative, from biological tissues. The methodology is synthesized from established protocols for the general extraction of acyl-CoAs and is designed to be broadly applicable for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is an intermediate in various metabolic pathways and its accurate quantification in biological tissues is crucial for understanding cellular metabolism and the mechanism of action of certain drugs. The protocol described herein outlines a robust procedure for the extraction and purification of this compound from tissue samples, ensuring high recovery and sample purity for downstream analysis.

Experimental Protocols

This protocol is based on a combination of solvent extraction and solid-phase extraction (SPE) cleanup, which has been shown to be effective for a wide range of acyl-CoA species.[1][2][3]

Materials and Reagents

  • Frozen biological tissue (~50-100 mg)

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Ammonium hydroxide

  • Potassium phosphate (B84403) (KH2PO4)

  • Internal standards (e.g., stable isotope-labeled analogs)

  • Solid-Phase Extraction (SPE) columns (Weak Anion Exchange, e.g., Strata X-AW)[1]

  • Homogenizer (e.g., PowerGen 125)[1]

  • Centrifuge (capable of 4°C and >20,000 x g)

  • Nitrogen evaporator

Protocol for Extraction and Purification

  • Tissue Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen biological tissue and place it in a pre-chilled 2 mL microcentrifuge tube.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Add 400 µL of freshly prepared, ice-cold extraction buffer (e.g., 2:2:1 v/v/v methanol:acetonitrile:water or 2:1 v/v methanol:chloroform). For plant tissues, a buffer of 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid can be used.

    • Add internal standards to the extraction buffer before homogenization to account for extraction losses.

    • Homogenize the tissue on ice using a polypropylene (B1209903) pestle or a mechanical homogenizer until a uniform suspension is achieved. Perform homogenization in short bursts (e.g., 2 x 30 seconds) to prevent sample heating.

  • Liquid-Liquid Extraction (Phase Separation):

    • Following homogenization with a methanol/chloroform mixture, centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

    • Collect the supernatant. To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.

    • Vortex the mixture for 10 seconds and centrifuge again at 1300 x g for 15 minutes at 4°C.

    • The upper aqueous/methanolic phase contains the acyl-CoAs. Carefully collect this upper layer for further purification.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE column (e.g., Strata X-AW, 200 mg/3 ml) by passing 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant from the liquid-liquid extraction step onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid to remove interfering substances.

    • Perform a second wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.

    • Combine the eluted fractions.

  • Sample Concentration and Reconstitution:

    • Dry the combined eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for your analytical method, such as 50% methanol or 50 mM ammonium acetate (B1210297) (pH 6.8).

    • The sample is now ready for analysis by LC-MS/MS or other sensitive analytical techniques.

Data Presentation

The following table summarizes recovery data for various acyl-CoA species using different extraction methods, which can serve as a reference for the expected recovery of this compound.

Acyl-CoA SpeciesTissue TypeExtraction MethodRecovery (%)Reference
Acetyl-CoA (C2)Rat LiverMethanol/Chloroform & SPENot specified
Octanoyl-CoA (C8)Rat LiverMethanol/Chloroform & SPENot specified
Palmitoyl-CoA (C16)Rat LiverMethanol/Chloroform & SPENot specified
Malonyl-CoARat LiverTrichloroacetic Acid & SPE28.8 ± 0.9
Malonyl-CoARat HeartTrichloroacetic Acid & SPE48.5 ± 1.8
Malonyl-CoARat Skeletal MuscleTrichloroacetic Acid & SPE44.7 ± 4.4
Various Long-ChainRat Heart, Kidney, MuscleIsopropanol/Acetonitrile & SPE70-80
Radiolabeled Acyl-CoAsRat LiverAcetonitrile/Isopropanol & SPE83-90

Mandatory Visualizations

G tissue Biological Tissue (~50-100 mg) homogenization Homogenization (Methanol/Chloroform, Internal Standards) tissue->homogenization centrifugation1 Centrifugation (1300 x g, 15 min, 4°C) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 phase_separation Phase Separation (Ammonium Formate, Chloroform) supernatant1->phase_separation centrifugation2 Centrifugation (1300 x g, 15 min, 4°C) phase_separation->centrifugation2 aqueous_phase Collect Upper Aqueous Phase centrifugation2->aqueous_phase spe Solid-Phase Extraction (Weak Anion Exchange) aqueous_phase->spe wash Wash Steps (Formic Acid, Methanol) spe->wash elution Elution (Ammonium Hydroxide) wash->elution drying Nitrogen Evaporation elution->drying reconstitution Reconstitution (50% Methanol) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis G fatty_acid Nonanoyl-CoA oxidation Omega-Oxidation (e.g., Cytochrome P450) fatty_acid->oxidation hydroxy 9-Hydroxynonanoyl-CoA oxidation->hydroxy dehydrogenation1 Dehydrogenation hydroxy->dehydrogenation1 oxo 9-Oxononanoyl-CoA dehydrogenation1->oxo beta_oxidation Beta-Oxidation oxo->beta_oxidation five_oxo This compound beta_oxidation->five_oxo further_metabolism Further Metabolism (e.g., Dicarboxylic Acids) five_oxo->further_metabolism

References

Application of 5-Oxononanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a complex process implicated in a wide range of physiological and pathological conditions. This process generates a diverse array of reactive molecules, including oxidized fatty acids, which can act as signaling molecules and biomarkers of oxidative stress. 5-Oxononanoyl-CoA is a nine-carbon oxo-acyl-CoA that is emerging as a potential player in the intricate network of lipid-mediated signaling. As a product of lipid peroxidation, its presence and concentration in biological systems can provide valuable insights into the state of oxidative stress and its downstream consequences.

This document provides detailed application notes and protocols for the study of this compound in lipidomics research. It is designed to guide researchers in the accurate quantification of this molecule and in understanding its potential biological significance, particularly in the context of cellular signaling and drug development.

I. Biological Significance and Applications

This compound is formed from the oxidation of polyunsaturated fatty acids. While direct research on this compound is still developing, the well-characterized activities of its structural isomer, 9-oxononanoic acid, provide a strong foundation for its hypothesized biological roles. 9-oxononanoic acid, a major product of linoleic acid peroxidation, has been shown to be a bioactive molecule that can initiate cellular signaling cascades. Specifically, it has been found to stimulate phospholipase A2 (PLA2) activity and subsequent production of thromboxane (B8750289) A2, a key mediator in inflammation and platelet aggregation[1][2].

Given its structural similarity, this compound is hypothesized to possess similar bioactivities and can be investigated for its role in:

  • Biomarker of Oxidative Stress: Elevated levels of this compound may serve as a sensitive and specific indicator of lipid peroxidation and associated oxidative stress in various disease models, including cardiovascular diseases, neurodegenerative disorders, and cancer.

  • Modulator of Inflammatory Pathways: By potentially activating PLA2 and the arachidonic acid cascade, this compound could be a key player in the inflammatory response.

  • Target for Drug Development: Understanding the signaling pathways influenced by this compound may reveal novel therapeutic targets for diseases with an underlying inflammatory or oxidative stress component.

II. Quantitative Analysis of this compound by LC-MS/MS

The accurate quantification of short-chain acyl-CoAs like this compound in biological matrices is challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, offering high sensitivity and specificity.

Table 1: Illustrative Concentrations of Short-Chain Acyl-CoAs in Mouse Liver

The following table provides representative concentration ranges for various short-chain acyl-CoAs in mouse liver tissue, adapted from published data[3]. These values can serve as a reference for expected concentrations when developing and validating an assay for this compound.

Acyl-CoA SpeciesConcentration (pmol/mg tissue)
Acetyl-CoA (C2)50 - 150
Propionyl-CoA (C3)1 - 5
Butyryl-CoA (C4)0.5 - 2
Hexanoyl-CoA (C6)0.2 - 1
Octanoyl-CoA (C8)0.1 - 0.5
This compound (C9-oxo) To be determined

Note: The concentration of this compound will be dependent on the specific biological sample and the extent of oxidative stress.

III. Experimental Protocols

A. Protocol for Sample Preparation from Biological Tissues

This protocol describes the extraction of short-chain acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.

Materials:

  • Frozen tissue sample (~20 mg)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)

  • Methanol (B129727)

  • 5% Acetic acid in methanol

  • Centrifuge tubes

  • Homogenizer

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Weigh approximately 20 mg of frozen tissue and place it in a pre-chilled centrifuge tube.

  • Add 500 µL of ice-cold 10% TCA and the internal standard solution.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For enhanced recovery of more hydrophobic short-chain acyl-CoAs, an alternative extraction can be performed using cold methanol supplemented with 5% acetic acid[4].

  • The extracted sample is now ready for LC-MS/MS analysis.

B. Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For short-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed[3][5].

    • Example MRM transitions for a generic short-chain acyl-CoA:

      • Quantifier: [M+H]+ → [M+H-507]+

      • Qualifier: [M+H]+ → fragment specific to the acyl group

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

IV. Signaling Pathways and Experimental Workflows

A. Proposed Signaling Pathway of this compound

Based on the known activity of 9-oxononanoic acid, this compound is hypothesized to activate phospholipase A2 (PLA2), initiating the arachidonic acid cascade. This leads to the production of prostaglandins (B1171923) and thromboxanes, which are potent mediators of inflammation and platelet aggregation.

Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipid Membrane Phospholipid Arachidonic_Acid Arachidonic Acid 5_Oxo_CoA This compound PLA2 Phospholipase A2 (PLA2) 5_Oxo_CoA->PLA2 Activates PLA2->Arachidonic_Acid Releases from COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxane_Synthase Thromboxane Synthase Prostaglandins->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 Inflammation Inflammation Thromboxane_A2->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation

Caption: Proposed signaling cascade initiated by this compound.

B. Experimental Workflow for Investigating this compound

The following workflow outlines the key steps for a comprehensive investigation of this compound in a biological system.

Experimental_Workflow Start Biological Sample (e.g., Tissue, Plasma) Extraction Acyl-CoA Extraction Start->Extraction Quantification LC-MS/MS Quantification of this compound Extraction->Quantification Data_Analysis Data Analysis and Correlation with Phenotype Quantification->Data_Analysis Functional_Assays Functional Assays (e.g., PLA2 activity, Cytokine production) Data_Analysis->Functional_Assays Pathway_Analysis Signaling Pathway Validation (e.g., Western Blot) Functional_Assays->Pathway_Analysis Conclusion Conclusion on the Role of This compound Pathway_Analysis->Conclusion

Caption: Experimental workflow for this compound analysis.

V. Conclusion

This compound represents a promising, yet underexplored, molecule in the field of lipidomics. Its potential as a biomarker of oxidative stress and a modulator of inflammatory signaling pathways makes it a compelling target for further investigation. The protocols and information provided in this document offer a solid foundation for researchers to begin to unravel the biological significance of this compound and its potential implications for human health and disease.

References

Application Notes and Protocols for In Vitro Enzymatic Synthesis and Analysis of 5-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxononanoyl-CoA is an activated, oxidized medium-chain fatty acid derivative of significant interest in metabolic research. As a product of lipid peroxidation, its presence and metabolism are linked to cellular signaling pathways involved in inflammation and metabolic disorders. The study of enzymes that either synthesize or utilize this compound is crucial for understanding its physiological roles and for the development of novel therapeutics. These application notes provide a detailed protocol for the in vitro enzymatic synthesis of this compound using a medium-chain acyl-CoA synthetase (MCAS), followed by its purification and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

Oxidized fatty acids, such as 5-oxononanoic acid and its structural analog 9-oxononanoic acid, are not merely byproducts of cellular damage but are active signaling molecules. They are known to influence key metabolic and inflammatory pathways. For instance, 9-oxononanoic acid has been shown to stimulate the activity of phospholipase A2 (PLA2), a critical enzyme in the arachidonate (B1239269) cascade that leads to the production of pro-inflammatory eicosanoids. Furthermore, such oxidized fatty acids are potential ligands for peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism and inflammation. The enzymatic conversion of 5-oxononanoic acid to its CoA thioester is the first step in its entry into cellular metabolic pathways, including potential degradation via β-oxidation or modification into other signaling lipids.

Oxidized_Fatty_Acid_Signaling Hypothesized Signaling Pathway of this compound Lipid_Peroxidation Lipid Peroxidation (e.g., from ROS) 5_Oxononanoic_Acid 5-Oxononanoic Acid Lipid_Peroxidation->5_Oxononanoic_Acid MCAS Medium-Chain Acyl-CoA Synthetase (MCAS) 5_Oxononanoic_Acid->MCAS ATP, CoA PLA2_Stimulation PLA2 Stimulation 5_Oxononanoic_Acid->PLA2_Stimulation 5_Oxononanoyl_CoA This compound MCAS->5_Oxononanoyl_CoA AMP, PPi Beta_Oxidation β-Oxidation 5_Oxononanoyl_CoA->Beta_Oxidation PPAR_Activation PPAR Activation 5_Oxononanoyl_CoA->PPAR_Activation Energy_Metabolism Energy Metabolism (Acetyl-CoA) Beta_Oxidation->Energy_Metabolism Gene_Expression Modulation of Gene Expression (Lipid Metabolism & Inflammation) PPAR_Activation->Gene_Expression Arachidonic_Acid_Cascade Arachidonic Acid Cascade PLA2_Stimulation->Arachidonic_Acid_Cascade

Hypothesized Signaling Pathway of this compound

Experimental Protocols

This section details the necessary protocols for the synthesis of the 5-oxononanoic acid substrate, its enzymatic conversion to this compound, and the subsequent analysis.

Protocol 1: Chemical Synthesis of 5-Oxononanoic Acid

As 5-oxononanoic acid is not readily commercially available, a synthetic route is required. This protocol is adapted from methods for synthesizing similar oxo-fatty acids.

Materials:

  • Heptanoyl chloride

  • Ethyl 3-(diethylamino)acrylate

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation: In a round-bottom flask under an inert atmosphere, dissolve ethyl 3-(diethylamino)acrylate in anhydrous diethyl ether. Cool the solution to 0°C.

  • Slowly add heptanoyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis and Work-up: Quench the reaction by slowly adding aqueous HCl.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude keto-ester.

  • Saponification: Dissolve the crude product in ethanol (B145695) and add an aqueous solution of NaOH.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to pH 1-2, which will precipitate the 5-oxononanoic acid.

  • Purification: Extract the product with ethyl acetate (B1210297). Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate.

  • Purify the crude 5-oxononanoic acid by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol utilizes a recombinant medium-chain acyl-CoA synthetase (MCAS) to catalyze the formation of this compound. MCAS enzymes are known to have broad substrate specificity, accommodating various medium-chain fatty acids.[1]

Materials:

  • Purified recombinant medium-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver, expressed in E. coli)

  • 5-Oxononanoic acid (from Protocol 1)

  • Coenzyme A, lithium salt (CoA)

  • Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Ammonium (B1175870) acetate

Reaction Setup:

  • Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂, 150 mM KCl, and 1 mM DTT.

  • The final reaction mixture (e.g., 1 mL) should contain:

    • 100 mM Tris-HCl buffer (pH 7.5) with cofactors

    • 1 mM 5-Oxononanoic acid

    • 2 mM Coenzyme A

    • 5 mM ATP

    • 5-10 µg/mL purified MCAS enzyme

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

Purification of this compound:

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 2% ammonium acetate in water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 2% ammonium acetate to remove salts and unbound starting materials.

  • Elute the this compound with 1 mL of 80% methanol in water.

  • Dry the eluate under a stream of nitrogen or by lyophilization.

  • Resuspend the purified product in an appropriate buffer for storage at -80°C or for immediate analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides a method for the accurate quantification of the synthesized this compound using a triple quadrupole mass spectrometer.

Instrumentation and Reagents:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Internal Standard (IS): A commercially available odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), which is not expected to be present in the sample.

LC-MS/MS Method:

  • Sample Preparation: Resuspend the purified this compound and a known concentration of the internal standard in Mobile Phase A.

  • Chromatographic Separation:

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B and equilibrate

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI

    • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

      • This compound: Precursor ion (Q1) m/z corresponding to [M+H]⁺ -> Product ion (Q3) m/z corresponding to the acyl-chain fragment [M-507+H]⁺ or the CoA fragment at m/z 428.

      • Internal Standard (C17:0-CoA): Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

    • Optimize collision energy (CE) and other MS parameters for each transition.

Data Analysis:

  • Generate a standard curve using a known concentration series of a related, commercially available medium-chain acyl-CoA (e.g., Octanoyl-CoA) and the internal standard.

  • Quantify the concentration of this compound in the reaction samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Workflow Diagram

Experimental_Workflow Workflow for this compound Synthesis and Analysis cluster_0 Synthesis cluster_1 Analysis Chemical_Synthesis Protocol 1: Chemical Synthesis of 5-Oxononanoic Acid Enzymatic_Reaction Protocol 2: In Vitro Enzymatic Reaction (MCAS) Chemical_Synthesis->Enzymatic_Reaction Substrate Purification SPE Purification of This compound Enzymatic_Reaction->Purification LCMS_Analysis Protocol 3: LC-MS/MS Analysis Purification->LCMS_Analysis Purified Product Data_Quantification Data Processing and Quantification LCMS_Analysis->Data_Quantification

References

Application Notes and Protocols for the Study of 5-Oxononanoyl-CoA as a Substrate for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxononanoyl-CoA is an intriguing medium-chain keto-acyl-coenzyme A derivative. While specific enzymes that utilize this molecule as a primary substrate are still under active investigation, its structure suggests potential involvement in fatty acid metabolism, ketogenesis, and the biosynthesis of secondary metabolites. These application notes provide a framework for identifying and characterizing novel enzymes that may act on this compound, drawing parallels from well-characterized enzyme families that process structurally similar substrates. The protocols outlined below are based on established methods for analogous enzyme classes and can be adapted for the study of this compound-metabolizing enzymes.

Potential Enzyme Classes and Signaling Pathways

Based on its chemical structure, this compound could serve as a substrate for several classes of enzymes. Understanding the potential metabolic context is crucial for designing experiments to identify and characterize novel enzymes.

Hypothetical Signaling Pathway: Integration of this compound into Cellular Metabolism

The following diagram illustrates a hypothetical pathway where this compound is generated from the partial oxidation of nonanoic acid and is subsequently metabolized by novel enzymes, potentially feeding into central carbon metabolism or specialized biosynthetic pathways.

Metabolic Pathway of this compound cluster_activation Activation cluster_metabolism Potential Metabolic Fates Nonanoic Acid Nonanoic Acid 5-Oxononanoic Acid 5-Oxononanoic Acid Nonanoic Acid->5-Oxononanoic Acid Partial Oxidation Acyl-CoA Synthetase\n(Novel or Promiscuous) Acyl-CoA Synthetase (Novel or Promiscuous) 5-Oxononanoic Acid->Acyl-CoA Synthetase\n(Novel or Promiscuous) ATP, CoA-SH This compound This compound Novel Thiolase Novel Thiolase This compound->Novel Thiolase CoA-SH Novel Dehydrogenase/Reductase Novel Dehydrogenase/Reductase This compound->Novel Dehydrogenase/Reductase NAD(P)H Novel Synthase Novel Synthase This compound->Novel Synthase Condensation Acyl-CoA Synthetase\n(Novel or Promiscuous)->this compound AMP + PPi Acetyl-CoA Acetyl-CoA Novel Thiolase->Acetyl-CoA Heptanoyl-CoA Heptanoyl-CoA Novel Thiolase->Heptanoyl-CoA 5-Hydroxynonanoyl-CoA 5-Hydroxynonanoyl-CoA Novel Dehydrogenase/Reductase->5-Hydroxynonanoyl-CoA Specialized Metabolites Specialized Metabolites Novel Synthase->Specialized Metabolites TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Hypothetical metabolic pathway of this compound.

Data on Analogous Enzyme Activities

Direct kinetic data for enzymes acting on this compound is not yet available in the public domain. However, data from enzymes that utilize structurally similar medium-chain acyl-CoAs can provide a valuable reference for expected kinetic parameters.

Table 1: Kinetic Parameters of Acyl-CoA Utilizing Enzymes with Medium-Chain Substrates
Enzyme ClassEnzyme Name and SourceSubstrateKm (µM)kcat (min-1)Reference
β-Ketoacyl-ACP Synthase III Staphylococcus aureus FabHAcetyl-CoA6.18 ± 0.916.18[1]
Butyryl-CoA2.32 ± 0.1242.90[1]
3-Ketoacyl-CoA Thiolase Ralstonia eutropha H16 A1887Acetoacetyl-CoA1583.0 x 108 (s-1)[2]
CoA Transferase Thermosipho melanesiensis CtfABAcetoacetyl-CoA135-[3]
Acetate (B1210297)85,000-[3]

Note: The kcat for Ralstonia eutropha H16 A1887 is exceptionally high as reported and should be interpreted with caution.

Experimental Protocols

The following protocols provide detailed methodologies for the expression, purification, and characterization of novel enzymes that may utilize this compound.

Protocol 1: Cloning, Expression, and Purification of a Putative this compound Metabolizing Enzyme

This protocol describes the general workflow for producing a recombinant enzyme for biochemical characterization.

Enzyme Production Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Identify Candidate Gene Identify Candidate Gene Amplify Gene by PCR Amplify Gene by PCR Identify Candidate Gene->Amplify Gene by PCR Ligate into Expression Vector Ligate into Expression Vector Amplify Gene by PCR->Ligate into Expression Vector Transform into E. coli Transform into E. coli Ligate into Expression Vector->Transform into E. coli Culture Transformed E. coli Culture Transformed E. coli Transform into E. coli->Culture Transformed E. coli Induce Protein Expression (e.g., IPTG) Induce Protein Expression (e.g., IPTG) Culture Transformed E. coli->Induce Protein Expression (e.g., IPTG) Harvest Cells Harvest Cells Induce Protein Expression (e.g., IPTG)->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Clarify Lysate (Centrifugation) Clarify Lysate (Centrifugation) Cell Lysis->Clarify Lysate (Centrifugation) Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Clarify Lysate (Centrifugation)->Affinity Chromatography (e.g., Ni-NTA) Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography (e.g., Ni-NTA)->Size-Exclusion Chromatography Assess Purity (SDS-PAGE) Assess Purity (SDS-PAGE) Size-Exclusion Chromatography->Assess Purity (SDS-PAGE) Purified Enzyme Purified Enzyme Assess Purity (SDS-PAGE)->Purified Enzyme

Caption: Workflow for recombinant enzyme production.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate genes based on homology to known acyl-CoA metabolizing enzymes.

    • Amplify the gene of interest from genomic DNA using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the ligation product into a competent E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Protein Expression:

    • Inoculate a single colony of transformed E. coli BL21(DE3) into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Further purify the protein using size-exclusion chromatography if necessary.

    • Analyze the purity of the final protein sample by SDS-PAGE.

Protocol 2: Enzyme-Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from methods used for assaying acyl-CoA synthetases and is suitable for detecting the formation of this compound from 5-oxononanoic acid.

Principle: The formation of acyl-CoA is coupled to the activity of acyl-CoA oxidase, which produces H2O2. The H2O2 is then used by peroxidase to oxidize a chromogenic substrate.

Reagents:

  • Assay Buffer: 50 mM MES, pH 8.0

  • Substrate solution: 10 mM 5-oxononanoic acid in a suitable solvent.

  • ATP solution: 100 mM

  • CoA-SH solution: 10 mM

  • Acyl-CoA Oxidase: ~1 U/mL

  • Horseradish Peroxidase (HRP): ~10 U/mL

  • Chromogenic substrate: e.g., 4-aminoantipyrine (B1666024) (4-AAP) and phenol.

  • Purified enzyme from Protocol 1.

Procedure:

  • Prepare a reaction mixture in a 96-well plate or a cuvette containing:

    • Assay Buffer

    • ATP (final concentration 5 mM)

    • CoA-SH (final concentration 0.5 mM)

    • Acyl-CoA Oxidase

    • HRP

    • 4-AAP and phenol

  • Add varying concentrations of the 5-oxononanoic acid substrate.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the increase in absorbance at 500-550 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Perform control reactions without the primary enzyme or without the substrate to account for background activity.

Protocol 3: Thiolase Activity Assay (Thiolytic Cleavage)

This protocol is designed to measure the cleavage of this compound by a putative thiolase. The reaction is monitored by the decrease in absorbance of the thioester bond at 232 nm or by coupling the release of acetyl-CoA to a subsequent enzymatic reaction.

Principle: The cleavage of the β-keto group of a ketoacyl-CoA by a thiolase results in the formation of acetyl-CoA and a shortened acyl-CoA. The disappearance of the ketoacyl-CoA can be monitored directly, or the production of acetyl-CoA can be coupled to the citrate (B86180) synthase reaction, where the consumption of oxaloacetate is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2

  • Substrate: 1 mM this compound

  • CoA-SH: 10 mM

  • (For coupled assay) Oxaloacetate: 10 mM

  • (For coupled assay) Citrate Synthase: ~5 U/mL

  • Purified enzyme from Protocol 1.

Procedure (Direct Assay):

  • Prepare a reaction mixture in a UV-transparent cuvette containing Assay Buffer and CoA-SH (final concentration 0.1 mM).

  • Add the this compound substrate (final concentration 50-100 µM).

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at 232 nm.

Procedure (Coupled Assay):

  • Prepare a reaction mixture containing Assay Buffer, CoA-SH, and oxaloacetate.

  • Add the this compound substrate.

  • Add citrate synthase.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at 232 nm (due to oxaloacetate consumption).

Conclusion

The study of this compound as a substrate for novel enzymes represents a promising area of research with potential implications for understanding fundamental metabolic pathways and for the development of new therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to begin exploring the enzymatic landscape that interacts with this unique molecule. Adaptation of these methods to the specific properties of newly discovered enzymes will be essential for a thorough biochemical and physiological characterization.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 5-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as 5-Oxononanoyl-CoA, are pivotal intermediates in numerous metabolic pathways.[1][2] They are involved in fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][3] The accurate characterization and quantification of specific acyl-CoAs like this compound are crucial for understanding cellular metabolism and the pathophysiology of various diseases, including metabolic disorders and neurodegenerative diseases.[4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the analysis of these low-abundance and structurally diverse molecules. This application note provides a detailed protocol for the characterization of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for the accurate analysis of acyl-CoAs due to their susceptibility to degradation. The following protocol is adapted from established methods for short and long-chain acyl-CoA extraction.

Materials:

  • Biological tissue or cell pellets

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Internal Standard (e.g., [¹³C₃]-Malonyl-CoA or other stable isotope-labeled acyl-CoA)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium formate (B1220265)

  • Milli-Q water

  • Solid Phase Extraction (SPE) cartridges (e.g., Reversed-phase C18)

Procedure:

  • Homogenize frozen tissue samples or cell pellets in 1 mL of ice-cold 10% TCA or 5% SSA.

  • Add the internal standard to the homogenization mixture.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Isolate the supernatant containing the acyl-CoAs.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of Milli-Q water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography

Chromatographic separation is essential to reduce ion suppression and differentiate between isomeric acyl-CoAs.

LC Parameters:

Parameter Value
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 100 mM Ammonium formate in water, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 42°C
Injection Volume 5-10 µL

| Gradient | As described in the table below |

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 20
15.0 100
22.5 100
22.6 20

| 30.0 | 20 |

High-Resolution Mass Spectrometry

HRMS provides the mass accuracy required for confident identification and structural elucidation of acyl-CoAs.

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Orbitrap or Q-TOF
Scan Mode Full MS / dd-MS² (data-dependent MS²) or Targeted SIM
Full MS Resolution > 70,000
MS/MS Resolution > 15,000
Collision Energy Optimized by direct infusion of standards (typically 20-40 eV)

| Key Fragments to Monitor | Neutral loss of 507.0 Da and product ion at m/z 428.0365 |

Data Presentation

The accurate mass of this compound and its characteristic fragments are crucial for its unambiguous identification.

Table 1: Mass Spectrometric Data for this compound

Analyte Chemical Formula Precursor Ion [M+H]⁺ (Calculated m/z) Key Fragment 1 (Neutral Loss of 507 Da) Key Fragment 2 (Adenosine diphosphate (B83284) fragment)

| this compound | C₃₀H₄₈N₇O₁₈P₃S | 924.1942 | 417.1985 | 428.0365 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using LC-HRMS.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (TCA/SSA) Tissue->Extraction SPE Solid Phase Extraction Extraction->SPE Dry Evaporation & Reconstitution SPE->Dry LC Liquid Chromatography Separation Dry->LC MS High-Resolution Mass Spectrometry LC->MS Identification Compound Identification (Accurate Mass & Fragmentation) MS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for this compound analysis.

Characteristic Fragmentation Pathway

The fragmentation of acyl-CoAs in positive ion mode MS/MS is highly conserved, providing a characteristic signature for this class of molecules.

fragmentation Precursor This compound [M+H]⁺ m/z 924.1942 NL Neutral Loss of C₁₀H₁₃N₅O₁₃P₃ (506.9957 Da) Precursor->NL Fragment2 Adenosine Diphosphate Fragment [C₁₀H₁₄N₅O₁₀P₂]⁺ m/z 428.0365 Precursor->Fragment2 Fragment1 Fragment 1 [M+H-507]⁺ m/z 417.1985 NL->Fragment1

Caption: Fragmentation of this compound in MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of this compound using high-resolution mass spectrometry coupled with liquid chromatography. The described methods for sample preparation, chromatographic separation, and mass spectrometric analysis, along with the specific mass-to-charge ratios and fragmentation patterns, offer a robust framework for the accurate identification and potential quantification of this important metabolic intermediate. This methodology is invaluable for researchers in metabolic studies and drug development, enabling deeper insights into the roles of specific acyl-CoAs in health and disease.

References

Troubleshooting & Optimization

Overcoming instability of 5-Oxononanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Oxononanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during my sample preparation. What are the most common causes?

A1: The instability of this compound primarily stems from two key chemical features: the thioester bond and the ketone group. The high-energy thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.[1][2] The ketone group can also be a site for undesirable reactions. Additionally, factors like elevated temperature, presence of certain metal ions, and exposure to oxidants can accelerate degradation.

Q2: What is the optimal pH range for working with this compound?

A2: To minimize hydrolysis of the thioester linkage, it is recommended to work in a slightly acidic environment, ideally between pH 4.0 and 6.0. Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly increase the rate of thioester hydrolysis.[3]

Q3: How should I store my this compound stock solutions and samples?

A3: For long-term storage, this compound should be stored as a dry powder or in an anhydrous organic solvent at -80°C. For short-term storage of aqueous solutions, it is advisable to keep them on ice and use them as quickly as possible. If aqueous stock solutions are necessary, they should be prepared in an acidic buffer (e.g., 10 mM acetic acid) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing multiple peaks in my LC-MS analysis that I suspect are degradation products. What could they be?

A4: Common degradation products of this compound include 5-oxononanoic acid and Coenzyme A, resulting from the hydrolysis of the thioester bond. Other potential degradation products could arise from oxidation or other reactions involving the ketone group, leading to shorter-chain fatty acids or modified forms of the nonanoyl chain.

Q5: Can I use antioxidants to improve the stability of this compound?

A5: While the primary degradation pathway is often hydrolysis, oxidation can also be a concern, especially during long-term storage or if samples are exposed to air and light.[4] The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA) to chelate metal ions can be beneficial in preventing oxidative degradation. However, their compatibility with downstream analytical methods should be verified.

Troubleshooting Guides

Issue 1: Low or no detectable this compound signal in LC-MS analysis.
Potential Cause Troubleshooting Step
Complete Hydrolysis 1. Verify the pH of all buffers and solutions used in the sample preparation. Ensure they are in the recommended acidic range (pH 4.0-6.0). 2. Perform all sample preparation steps on ice or at 4°C. 3. Analyze samples immediately after preparation.
Adsorption to Surfaces 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Consider the addition of a small percentage of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to your sample to reduce non-specific binding.
Inefficient Extraction 1. Optimize your extraction protocol. A common method involves protein precipitation with a cold acidic solution (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid). 2. Ensure complete cell lysis to release intracellular this compound.
Issue 2: High variability between replicate samples.
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Time 1. Standardize the time taken for each step of the sample preparation for all replicates. 2. Prepare samples in small batches to minimize the time each sample spends at room temperature.
Differential Degradation During Storage 1. Ensure all samples are stored under identical conditions (temperature, light exposure). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Pipetting Errors 1. Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of viscous solutions.

Quantitative Data Summary

The following table provides illustrative data on the stability of a generic medium-chain acyl-CoA under various conditions, which can be used as a guideline for handling this compound. Note: This is generalized data, and the actual stability of this compound may vary.

Condition Parameter Value Half-life (t½) (Illustrative) Reference for General Principle
pH pH 4.025°C> 24 hours[3]
pH 7.025°C~ 4 - 6 hours[1][3]
pH 8.525°C< 1 hour[2]
Temperature 4°CpH 5.0Several days[5]
25°CpH 5.0~ 12 - 18 hours[5]
37°CpH 5.0~ 2 - 4 hours[5]
Solvent 10 mM Acetic Acid4°C> 48 hoursGeneral Lab Practice
50% Methanol/Water4°C~ 24 hours[6]
Phosphate Buffered Saline (pH 7.4)4°C< 2 hours[1][2]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the cell culture plate.

  • Cell Lysis and Protein Precipitation: Scrape the cells and transfer the cell lysate/TCA mixture to a microcentrifuge tube. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled low-binding microcentrifuge tube.

  • pH Adjustment (Optional but Recommended): If the sample is too acidic for direct analysis, adjust the pH to 4.0-5.0 with a small volume of a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Analysis: Proceed immediately with LC-MS/MS analysis or store at -80°C.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G Troubleshooting Workflow for this compound Instability A Low or inconsistent This compound signal B Check Sample Preparation Conditions A->B C Is pH of all solutions between 4.0 and 6.0? B->C D Adjust pH of all buffers and reagents to 4.0-6.0 C->D No E Are samples kept on ice throughout? C->E Yes D->E F Implement strict temperature control (4°C or on ice) E->F No G Check Analytical Method E->G Yes F->G H Are you using a validated LC-MS/MS method? G->H I Optimize MS parameters and chromatography H->I No J Consider sample stability during analysis H->J Yes I->J N Problem Persists: Consult further I->N K Is the autosampler cooled? J->K L Set autosampler temperature to 4°C K->L No M Problem Resolved K->M Yes L->M L->N If problem persists

Caption: A decision tree to guide researchers in troubleshooting instability issues with this compound.

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound cluster_0 Primary Molecule cluster_1 Degradation Products cluster_2 Degradation Processes A This compound E Hydrolysis (H₂O, pH > 6.0) A->E F Oxidation (O₂, metal ions) A->F B 5-Oxononanoic Acid C Coenzyme A D Oxidized Products (e.g., shorter-chain acids) E->B E->C F->D

Caption: A diagram illustrating the potential chemical degradation pathways for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 5-Oxononanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of 5-Oxononanoyl-CoA isomers.

Troubleshooting Guide

Resolving closely related isomers of this compound can be challenging. This guide provides a systematic approach to identifying and resolving common issues encountered during chromatographic separation.

Common Problems & Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Suboptimal column temperature. 4. Flow rate is too high.1. Column Selection: Consider a high-resolution reversed-phase C18 or C8 column. For certain isomers, a chiral stationary phase may be necessary.[1][2] 2. Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. Introduce ion-pairing reagents or additives like formic acid or triethylamine (B128534) (0.1-2.0%) to improve peak shape and selectivity.[3][4] 3. Temperature Adjustment: Optimize the column temperature. Lower temperatures can sometimes improve resolution for isomeric compounds.[2][5] 4. Flow Rate Reduction: Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system.1. Mobile Phase Additives: Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase to block active sites on the stationary phase. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[3] 3. Check Fittings and Tubing: Ensure all connections are properly made and that tubing is cut cleanly to minimize dead volume.[6]
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column overload.1. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[6] 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[7]
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column degradation.1. Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 2. Use a Column Oven: Maintain a constant and uniform column temperature using a column oven.[6] 3. System Maintenance: Regularly check for leaks and perform pump maintenance as per the manufacturer's recommendations.[8] 4. Column Equilibration and Replacement: Ensure the column is fully equilibrated before each run. If performance continues to degrade, replace the column.[6]
Ghost Peaks 1. Contamination in the sample, mobile phase, or system. 2. Carryover from previous injections.1. Use High-Purity Solvents and Reagents: Filter all mobile phases and samples. 2. Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the injection needle between runs. 3. Blank Injections: Run blank injections (injecting only the mobile phase) to identify the source of contamination.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating this compound isomers?

A1: For separating structural isomers of this compound, a high-resolution reversed-phase column, such as a C18 or C8 with a small particle size (e.g., sub-2 µm), is a good starting point. If you are dealing with stereoisomers, a chiral stationary phase will likely be necessary for effective separation.[1][2]

Q2: How does mobile phase pH affect the separation of this compound isomers?

A2: The mobile phase pH can significantly impact the ionization state of this compound, which in turn affects its retention and selectivity on the column. Since Coenzyme A and its derivatives contain phosphate (B84403) groups, controlling the pH is crucial. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to suppress the ionization of silanol (B1196071) groups on the stationary phase and improve peak shape.

Q3: Can I use gradient elution to improve the separation?

A3: Yes, gradient elution can be very effective for separating complex mixtures, including isomers. A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can provide better resolution of closely eluting peaks compared to an isocratic method.[6]

Q4: What are some common mobile phase additives that can improve separation?

A4: Common additives include:

  • Acids (e.g., formic acid, acetic acid): To control pH and improve peak shape.[3]

  • Bases (e.g., triethylamine, ammonia): To reduce peak tailing caused by interactions with acidic silanol groups.[3]

  • Buffers (e.g., phosphate, acetate): To maintain a constant pH throughout the analysis.

Q5: How can I confirm the identity of the separated isomers?

A5: The most definitive way to identify separated isomers is to use mass spectrometry (MS) coupled with your liquid chromatography system (LC-MS). By analyzing the fragmentation patterns of the co-eluting peaks, you can often distinguish between different isomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Separation of this compound Positional Isomers

This protocol outlines a general starting method for the separation of positional isomers of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer.

  • Column: High-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 40
    15.1 95
    17.0 95
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS in positive ion mode.

Protocol 2: Chiral HPLC Method for Separation of this compound Enantiomers

This protocol provides a starting point for separating enantiomeric forms of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., cellulose- or amylose-based).

  • Mobile Phase: A mixture of hexane/isopropanol or a suitable mobile phase as recommended by the chiral column manufacturer. The exact ratio will require optimization.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Isomer Resolution

Organic ModifierIsomer PairResolution (Rs)
AcetonitrileIsomer 1 / Isomer 21.3
MethanolIsomer 1 / Isomer 21.6

Table 2: Influence of Column Temperature on Retention Time and Resolution

Temperature (°C)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
2510.210.81.4
309.510.01.2
358.89.21.0

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Preparation (this compound Isomers) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation system_prep HPLC System Equilibration mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Analysis data_acq->peak_int results Results Interpretation peak_int->results

Caption: Experimental workflow for chromatographic analysis.

troubleshooting_logic cluster_method Method Optimization cluster_hardware Hardware Checks start Problem Identified (e.g., Poor Resolution) check_method Review Method Parameters start->check_method check_hardware Inspect HPLC Hardware start->check_hardware mobile_phase Adjust Mobile Phase (pH, % Organic) check_method->mobile_phase column_temp Optimize Column Temperature check_method->column_temp flow_rate Modify Flow Rate check_method->flow_rate column_type Evaluate Column (Stationary Phase) check_method->column_type leaks Check for Leaks check_hardware->leaks pump Verify Pump Performance check_hardware->pump column_health Assess Column Condition check_hardware->column_health end Problem Resolved mobile_phase->end column_temp->end flow_rate->end column_type->end leaks->end pump->end column_health->end

Caption: Logical troubleshooting flowchart for chromatographic issues.

References

Technical Support Center: Analysis of 5-Oxononanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the mass spectrometry analysis of 5-Oxononanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative analysis.[2] In complex biological samples, components like phospholipids, salts, and endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1]

Q2: What are the common sources of ion suppression in this compound analysis?

A2: The primary sources of ion suppression in the analysis of acyl-CoAs like this compound from biological matrices include:

  • Phospholipids: Highly abundant in plasma and tissue extracts, they are a major cause of ion suppression in reversed-phase chromatography.

  • Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize in the ion source, reducing ionization efficiency.

  • Endogenous Metabolites: Other acyl-CoAs and related metabolic intermediates can co-elute and compete for ionization.

  • Ion-pairing agents: While useful for chromatography, some ion-pairing agents like trifluoroacetic acid (TFA) can cause significant signal suppression.[3]

Q3: How can I detect and assess the severity of ion suppression in my this compound analysis?

A3: Two common methods to evaluate ion suppression are:

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the constant signal of the infused standard indicates the retention time at which ion suppression is occurring.

  • Post-Extraction Spike: The response of this compound in a clean solvent is compared to its response when spiked into a blank matrix extract that has undergone the full sample preparation procedure. The ratio of the peak area in the matrix to the peak area in the clean solvent provides a quantitative measure of the matrix effect.[4]

Troubleshooting Guides

Problem 1: Low or no signal for this compound in biological samples compared to standards in pure solvent.

  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.

      • Protein Precipitation: While a simple method, it may not remove all interfering substances. Using acetonitrile (B52724) for precipitation is a common practice.

      • Solid-Phase Extraction (SPE): This is a more effective technique for cleaning up complex samples. Reversed-phase (C18) or mixed-mode cation exchange cartridges can be used to retain this compound while washing away salts and other polar interferences.

      • Liquid-Liquid Extraction (LLE): Can be used to isolate lipids and other non-polar molecules, but its effectiveness for a relatively polar molecule like an oxo-acyl-CoA should be evaluated.

    • Optimize Chromatography:

      • Gradient Elution: A well-optimized gradient can separate this compound from the majority of matrix components.

      • Alternative Column Chemistry: If co-elution is an issue on a C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.

      • Divert Valve: Use a divert valve to direct the early, unretained, and highly salt-containing portion of the eluent to waste, preventing it from entering the mass spectrometer.[5]

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

Problem 2: Poor reproducibility and high variability in quantitative results.

  • Possible Cause: Inconsistent ion suppression across different samples and batches.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for ion suppression.[6] A SIL-IS for this compound would have nearly identical chemical and physical properties and would therefore experience the same degree of ion suppression as the analyte. By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved. If a specific SIL-IS for this compound is not available, an odd-chain acyl-CoA of similar chain length could be considered as an alternative.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation with 5-Sulfosalicylic Acid (SSA)

This method is particularly effective for short- to medium-chain acyl-CoAs as it avoids the use of SPE which can lead to the loss of more polar species.[7]

  • Homogenization: Homogenize tissue samples or cell pellets in a cold extraction buffer.

  • Deproteinization: Add an equal volume of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method that should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507.0 Da).[5][8]

      • Precursor Ion (Q1): [M+H]⁺ of this compound.

      • Product Ion (Q3): [M+H-507.0]⁺.

    • Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity of this compound.

Data Presentation

Table 1: Comparison of Recovery for Short-Chain Acyl-CoAs with Different Sample Preparation Methods.

This table summarizes the percent recovery of various short-chain acyl-CoAs using two different sample preparation methods: Trichloroacetic Acid (TCA) precipitation followed by Solid-Phase Extraction (SPE), and direct precipitation with 5-Sulfosalicylic Acid (SSA). The data is relative to the analysis of standards in water.[7]

Analyte% Recovery (TCA with SPE)% Recovery (2.5% SSA)
Pantothenate 0%>100%
Dephospho-CoA 0%>99%
Coenzyme A 1%74%
Malonyl-CoA 26%74%
Acetyl-CoA 36%59%
Propionyl-CoA 62%80%

Data adapted from Jones et al. (2021). This data suggests that for shorter-chain and more polar acyl-CoAs, the SSA method provides significantly better recovery.

Mandatory Visualization

Diagram 1: Logical Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting Troubleshooting Workflow for Ion Suppression Start Low Analyte Signal or Poor Reproducibility AssessSuppression Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Start->AssessSuppression SuppressionConfirmed Ion Suppression Confirmed? AssessSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE, SSA) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression No Significant Suppression (Investigate other causes, e.g., instrument sensitivity) SuppressionConfirmed->NoSuppression No OptimizeChromo Optimize Chromatography (Gradient, Column, Divert Valve) OptimizeSamplePrep->OptimizeChromo UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeChromo->UseSIL_IS Reevaluate Re-evaluate Performance UseSIL_IS->Reevaluate Reevaluate->SuppressionConfirmed End Acceptable Performance Reevaluate->End Improved Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Dicarboxylic Acids cluster_peroxisome Peroxisome DCA Long-Chain Dicarboxylic Acid DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA ACSL (Acyl-CoA Synthetase) Oxo_DCA_CoA This compound (example intermediate) DCA_CoA->Oxo_DCA_CoA ACOX1 (Acyl-CoA Oxidase 1) (Multiple Cycles) Short_DCA_CoA Shorter-Chain Dicarboxylyl-CoA Oxo_DCA_CoA->Short_DCA_CoA MFP1/2 (Bifunctional Protein) TH (Thiolase) AcetylCoA Acetyl-CoA Short_DCA_CoA->AcetylCoA β-Oxidation Cycles SuccinylCoA Succinyl-CoA Short_DCA_CoA->SuccinylCoA Final Products Cytosol Cytosol AcetylCoA->Cytosol Transport/Further Metabolism Mitochondria Mitochondria SuccinylCoA->Mitochondria Transport to TCA Cycle Cytosol->DCA Transport

References

Troubleshooting low recovery of 5-Oxononanoyl-CoA from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Oxononanoyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the recovery of this compound from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high recovery of this compound?

A1: The primary challenges include:

  • Analyte Instability: this compound, like other acyl-CoAs, is susceptible to degradation by enzymes (e.g., thioesterases) present in the sample matrix and can be unstable at non-optimal pH and temperatures.

  • Matrix Effects: Complex biological matrices contain numerous endogenous compounds (e.g., phospholipids, salts) that can interfere with the ionization of this compound during LC-MS/MS analysis, leading to signal suppression or enhancement.[1][2]

  • Inefficient Extraction: Due to its amphipathic nature, finding a single extraction method that efficiently recovers this compound while minimizing co-extraction of interfering substances can be difficult.

  • Low Abundance: this compound may be present at low concentrations in biological samples, making its detection and quantification challenging.[3]

Q2: Which sample preparation method is best for this compound?

A2: The optimal method depends on the sample matrix and the specific requirements of your assay. However, a common and effective approach involves rapid homogenization of the tissue in a cold, acidic buffer to quench enzymatic activity, followed by protein precipitation and solid-phase extraction (SPE) to purify and concentrate the analyte.[4][5] Using an internal standard is crucial for correcting variability during sample preparation.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to:

  • Keep samples on ice at all times.

  • Use a homogenization buffer with an acidic pH (e.g., pH 4.9) to inhibit thioesterase activity.

  • Work quickly to minimize the time between sample collection and extraction.

  • Consider using enzyme inhibitors in your homogenization buffer, although this needs to be validated for your specific application.

Troubleshooting Guide

Low Recovery During Sample Extraction

Q: My recovery of this compound is consistently low after the initial extraction, even before purification. What could be the cause?

A: Low recovery at the initial extraction stage is often due to inefficient cell lysis, protein precipitation, or analyte degradation.

Potential Causes and Solutions:

  • Inefficient Homogenization: The tissue or cells may not be completely disrupted, trapping the analyte.

    • Solution: Ensure thorough homogenization. For tough tissues, consider using a more powerful homogenizer or adding a freeze-thaw cycle before homogenization.

  • Suboptimal Extraction Solvent: The solvent system may not be optimal for extracting a medium-chain acyl-CoA like this compound.

    • Solution: A mixture of organic solvents is often more effective than a single solvent. Consider using a methanol (B129727):chloroform (2:1) mixture or an acetonitrile:isopropanol (3:1) solution followed by a phosphate (B84403) buffer.

  • Analyte Degradation: As mentioned in the FAQs, this compound is prone to degradation.

    • Solution: Ensure all steps are performed on ice and use a pre-chilled, acidic extraction buffer.

  • Binding to Proteins: If protein precipitation is incomplete, this compound may remain bound to proteins and be lost in the pellet.

    • Solution: Use an effective deproteinizing agent like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA). Note that TCA may need to be removed via SPE before LC-MS/MS analysis.

Low Recovery After Solid-Phase Extraction (SPE)

Q: I am losing my analyte during the solid-phase extraction (SPE) step. What are the common pitfalls?

A: Loss during SPE can occur at several stages: column conditioning, sample loading, washing, or elution.

Potential Causes and Solutions:

  • Improper Column Conditioning: If the SPE sorbent is not properly solvated and equilibrated, it will not effectively retain the analyte.

    • Solution: Always follow the manufacturer's instructions for column conditioning. A typical protocol for a reversed-phase (C18) or anion exchange column involves sequential washes with methanol and water/equilibration buffer.

  • Incorrect pH during Loading: The pH of the sample load solution can affect the retention of this compound, especially on ion-exchange columns.

    • Solution: Adjust the pH of your sample to ensure the analyte is in the correct ionic state for binding to the sorbent.

  • Wash Step is Too Stringent: The wash solvent may be too strong, causing the analyte to be washed away before elution.

    • Solution: Use a weaker wash solvent. For example, if you are using a reversed-phase column, reduce the percentage of organic solvent in your wash solution.

  • Inefficient Elution: The elution solvent may not be strong enough to release the analyte from the SPE sorbent.

    • Solution: Increase the strength of your elution solvent. For reversed-phase SPE, this may involve increasing the organic solvent concentration. For anion exchange, a change in pH or the addition of a counter-ion is typically required. Eluting with methanol containing ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) is a common strategy.

Poor Peak Shape and Signal Intensity in LC-MS/MS

Q: I have managed to recover my analyte, but the peak shape is poor, and the signal intensity is low and inconsistent. What is causing this?

A: These issues are often indicative of matrix effects or problems with the analytical method itself.

Potential Causes and Solutions:

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.

    • Solution:

      • Improve your sample clean-up. A more rigorous SPE protocol or a different type of SPE column may be necessary.

      • Optimize your chromatography to separate this compound from the interfering compounds. This could involve changing the column, mobile phase, or gradient.

      • Use a stable isotope-labeled internal standard that will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

  • Inappropriate Mobile Phase: The mobile phase composition and pH can significantly impact peak shape and ionization efficiency.

    • Solution: For short to medium-chain acyl-CoAs, a slightly acidic mobile phase is often used in reversed-phase chromatography. Experiment with different mobile phase additives (e.g., formic acid, ammonium acetate) to improve peak shape and signal.

  • Analyte Instability in Autosampler: this compound may degrade in the autosampler, especially if it is not kept cool.

    • Solution: Ensure the autosampler is temperature-controlled (typically at 4°C). Reconstitute your dried extracts in an appropriate buffer just before analysis.

Quantitative Data Summaries

The recovery of acyl-CoAs can vary significantly depending on the extraction method, matrix, and chain length of the acyl-CoA. The following tables summarize recovery data from the literature for various acyl-CoAs, which can serve as a benchmark for your experiments with this compound.

Table 1: Recovery of Acyl-CoAs Using Different Extraction Methods

Acyl-CoAMatrixExtraction MethodPurificationAverage Recovery (%)Reference
Acetyl-CoA (C2)Mouse LiverMethanol-ChloroformSPE95
Octanoyl-CoA (C8)Mouse LiverMethanol-ChloroformSPE92
Palmitoyl-CoA (C16)Mouse LiverMethanol-ChloroformSPE85
Various LCFAsRat TissuesKH2PO4 buffer, 2-propanol, AcetonitrileSPE70-80
Various Acyl-CoAsRat LiverAcetonitrile/2-propanol, KH2PO4 bufferSPE93-104 (extraction), 83-90 (SPE)

Table 2: Comparison of Deproteinization Methods for Short-Chain Acyl-CoAs

AnalyteMethodRecovery Relative to Water (%)Reference
Acetyl-CoA10% TCA with SPE36
Acetyl-CoA2.5% SSA59
Propionyl-CoA10% TCA with SPE62
Propionyl-CoA2.5% SSA80
Malonyl-CoA10% TCA with SPE26
Malonyl-CoA2.5% SSA74

Note: SSA-based sample preparation resulted in higher recovery for several short-chain acyl-CoAs compared to TCA followed by SPE.

Experimental Protocols

Protocol 1: Extraction and SPE of Acyl-CoAs from Tissue

This protocol is a general method adapted from literature for the extraction and purification of a broad range of acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (~100 mg)

  • Methanol-chloroform (2:1, v/v), pre-chilled

  • 10 mM Ammonium formate (B1220265), pre-chilled

  • Weak anion reverse phase SPE columns

  • Methanol, Water (HPLC grade)

  • 2% Formic acid, 2% Ammonium hydroxide, 5% Ammonium hydroxide

Procedure:

  • Weigh ~100 mg of frozen tissue in a polypropylene (B1209903) tube.

  • Add an appropriate internal standard.

  • Add 3 mL of ice-cold methanol-chloroform (2:1).

  • Homogenize the tissue on ice.

  • Centrifuge at 1300 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Perform a phase separation by adding 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform. Vortex for 10 seconds.

  • Centrifuge at 1300 x g for 15 minutes at 4°C.

  • Collect the upper aqueous layer containing the acyl-CoAs for SPE.

SPE Purification:

  • Condition the SPE column with 3 mL of methanol.

  • Equilibrate the column with 3 mL of water.

  • Load the aqueous extract from step 9 onto the column.

  • Wash the column with 2.4 mL of 2% formic acid.

  • Wash the column with 2.4 mL of methanol.

  • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.

  • Elute again with 2.4 mL of 5% ammonium hydroxide.

  • Combine the two eluted fractions and dry under a stream of nitrogen at room temperature.

  • Reconstitute the sample in an appropriate solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow sample Tissue Sample (~100mg, frozen) homogenization Homogenization (Ice-cold Methanol: Chloroform 2:1) sample->homogenization Add Internal Std centrifuge1 Centrifugation 1 (1300g, 4°C, 15min) homogenization->centrifuge1 phase_sep Phase Separation (Ammonium Formate + Chloroform) centrifuge1->phase_sep Collect Supernatant centrifuge2 Centrifugation 2 (1300g, 4°C, 15min) phase_sep->centrifuge2 spe Solid-Phase Extraction (SPE) centrifuge2->spe Collect Aqueous Layer drydown Dry-down (Nitrogen Stream) spe->drydown Elute reconstitution Reconstitution (e.g., 50% Methanol) drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_low_recovery start_node Low Recovery of This compound q1 When is the loss occurring? start_node->q1 q2 Check SPE Steps q1->q2 During SPE Purification q3 Check LC-MS/MS System q1->q3 Post-Purification (Low Signal) s_extraction Review Extraction: - Homogenization efficiency - Solvent choice - Sample degradation q1->s_extraction During Initial Extraction s_spe Review SPE: - Column conditioning - Wash/Elution strength - Sample pH q2->s_spe s_analysis Review Analysis: - Matrix effects - Mobile phase - Analyte stability in autosampler q3->s_analysis

References

Best practices for long-term storage of 5-Oxononanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of 5-Oxononanoyl-CoA standards to ensure their stability and integrity in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, this compound standards should be stored at -80°C as a dry pellet.[1] Acyl-CoAs are generally unstable, and low temperatures are crucial to minimize degradation.[1]

Q2: In what form should this compound be stored long-term?

A2: It is highly recommended to store this compound as a dry, solid pellet.[1] If you have received the standard in a solvent, it is advisable to evaporate the solvent under a stream of nitrogen and store the resulting dry pellet.

Q3: What solvent should I use to reconstitute my this compound standard?

A3: For immediate use, reconstitute the standard in a non-aqueous solvent or an appropriate buffer at a slightly acidic to neutral pH (pH 6-7). Non-enzymatic hydrolysis of similar acyl-CoAs like acetyl-CoA and malonyl-CoA is significantly slower at pH 6 and 7 compared to pH 8.[2] For LC-MS/MS analysis, a common reconstitution solvent is 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate.

Q4: How stable are this compound standards once reconstituted in a solution?

A4: Acyl-CoAs are known to be unstable in aqueous solutions.[3] It is best practice to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be kept on ice for a few hours. A study on various acyl-CoAs showed their stability in different solutions over 24 hours when kept on an autosampler.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathway for this compound is the hydrolysis of the high-energy thioester bond, which yields coenzyme A and 5-oxononanoic acid. This hydrolysis is accelerated at higher temperatures and alkaline pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal in LC-MS/MS Analysis Sample DegradationEnsure rapid quenching of any metabolic activity if working with biological samples. Always keep samples on ice during preparation and store extracts as dry pellets at -80°C. Reconstitute just before analysis.
Poor Recovery from ExtractionFor biological samples, solid-phase extraction (SPE) can lead to the loss of more hydrophilic acyl-CoAs. Consider using a protein precipitation method with 5-sulfosalicylic acid (SSA) instead.
Inconsistent or Poor Peak Shape in Chromatography Inadequate Chromatographic SeparationUse a C18 reversed-phase column for separation. Employing ion-pairing agents or adjusting the mobile phase to a high pH (around 10.5 with ammonium hydroxide) can improve peak shape and resolution.
Inaccurate Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches your experimental samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.
Lack of a Suitable Internal StandardUse a stable isotope-labeled version of this compound if available. Alternatively, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0), which are not typically present in biological samples, are a good choice.

Data Presentation

Table 1: Stability of Acyl-CoAs in Various Solutions over 24 Hours

The following table summarizes the stability of various acyl-CoAs when stored in different solutions at autosampler temperatures. The data is presented as the percentage remaining relative to the initial concentration at time-zero.

Solution Acetyl-CoA Malonyl-CoA Palmitoyl-CoA
Methanol~100%~100%~100%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)~95%~90%~98%
Water~90%~85%~95%
50 mM Ammonium Acetate (pH 7)~92%~88%~96%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~100%~100%~100%

Source: Adapted from a study on the stability of acyl-CoA compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the dry pellet in an appropriate solvent, such as a mixture of methanol and water, to a desired stock concentration (e.g., 1 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • For immediate use, dilute the stock solution to the final working concentration with the appropriate assay buffer.

  • For short-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Acyl-CoA Extraction from Cultured Cells

  • Quenching and Lysis: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., heptadecanoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • Sample Analysis: a. The supernatant can be directly injected into the LC-MS/MS system for analysis.

Protocol 3: General Protocol for LC-MS/MS Analysis of Acyl-CoAs

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan. In positive ion mode, acyl-CoAs commonly exhibit a neutral loss of the 3'-phospho-ADP moiety (507 Da).

Mandatory Visualization

G Workflow for Handling and Storing this compound A Receive Standard (Solid) B Equilibrate to Room Temp. A->B G Long-Term Storage (Dry Pellet at -80°C) A->G C Reconstitute in Solvent B->C D Immediate Use in Experiment C->D E Aliquot for Short-Term Storage C->E F Store at -80°C E->F

Caption: Recommended workflow for handling and storage of this compound standards.

G Potential Degradation of this compound A This compound B Hydrolysis of Thioester Bond A->B C 5-Oxononanoic Acid B->C D Coenzyme A B->D E Factors Accelerating Degradation (Heat, Alkaline pH) E->B

Caption: Primary degradation pathway of this compound via hydrolysis.

G Troubleshooting Logic for Acyl-CoA Analysis cluster_0 Troubleshooting Logic for Acyl-CoA Analysis A Low/No Signal? B Check for Sample Degradation (Storage, Handling) A->B Yes D Inconsistent Peak Shape? A->D No C Review Extraction Protocol (SPE vs. Precipitation) B->C E Optimize Chromatography (pH, Ion-Pairing) D->E Yes F Inaccurate Quantification? D->F No G Verify Calibration Curve (Matrix-Matched) F->G Yes I Successful Analysis F->I No H Confirm Internal Standard Suitability G->H

Caption: A logical workflow for troubleshooting common issues in acyl-CoA analysis.

References

Technical Support Center: Quantification of 5-Oxononanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-Oxononanoyl-CoA. Our aim is to help you address common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[1][2] In biological samples, phospholipids (B1166683) are a primary cause of matrix effects in lipidomics.[4][5][6]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike experiment.[1][2] This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What is the most effective strategy for minimizing matrix effects during sample preparation?

A3: The most effective strategy is to remove interfering matrix components through sample cleanup.[7] Solid-phase extraction (SPE) is a highly effective technique for this purpose.[8][9][10] Liquid-liquid extraction (LLE) is another common method, though SPE often provides more consistent recoveries and better removal of phospholipids.[9][10][11] The choice of method may depend on the specific matrix and available resources.

Q4: What type of internal standard should I use for accurate quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, this compound.[12][13][14] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing the most accurate correction.[12][14] If a specific SIL standard for this compound is unavailable, a structurally similar short-chain acyl-CoA SIL standard can be a suitable alternative. Commercial vendors like Cambridge Isotope Laboratories, Inc. (CIL) offer a range of SIL standards for lipids and metabolites.[15][16]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a quick way to reduce the concentration of interfering matrix components.[8] However, this also dilutes your analyte of interest, this compound, which may lead to a signal that is below the limit of quantification (LOQ) of your instrument.[8] Therefore, this approach is only suitable for samples with a high initial concentration of the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Interaction of the phosphate (B84403) group with the analytical column.Incorporate a 0.1% phosphoric acid wash step between injections to improve peak shape and reduce signal loss.[17][18]
Inconsistent Retention Times Changes in chromatographic conditions or system wear.Regularly monitor system performance with quality control (QC) samples and perform instrument health checks to identify and address deviations early.[7]
Low Recovery of this compound Suboptimal sample preparation method.Switch to a more effective sample preparation technique. For instance, if using trichloroacetic acid (TCA) precipitation with SPE, consider switching to a 5-sulfosalicylic acid (SSA) based extraction, which has shown higher recoveries for short-chain acyl-CoAs.[19][20][21]
Significant Ion Suppression Co-elution of phospholipids or other matrix components.Optimize your chromatographic separation to better resolve this compound from interfering compounds.[7] Additionally, employ a robust sample cleanup method like SPE to remove these interferences before LC-MS/MS analysis.[8][9][10]
High Variability Between Replicates Inconsistent sample preparation or significant matrix effects.Ensure meticulous and consistent sample preparation. Use a stable isotope-labeled internal standard to correct for variability.[12][13][14]

Data on Sample Preparation Methods

The following table summarizes the recovery of short-chain acyl-CoAs using different extraction methods. While specific data for this compound is not available, these results for structurally similar compounds provide a strong indication of expected performance.

Analyte Extraction Method Recovery (%) Reference
Acetyl-CoA10% TCA with SPE36[19][20][21]
Acetyl-CoA2.5% SSA59[19][20][21]
Malonyl-CoA10% TCA with SPE26[19][20][21]
Malonyl-CoA2.5% SSA74[19][20][21]
Propionyl-CoA10% TCA with SPE62[19][20][21]
Propionyl-CoA2.5% SSA80[19][20][21]
Isovaleryl-CoA10% TCA with SPE58[19][20][21]
Isovaleryl-CoA2.5% SSA59[19][20][21]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Short-Chain Acyl-CoAs

This protocol is adapted from methods for the extraction of short-chain acyl-CoAs from biological samples.[8][22]

  • Sample Homogenization: Homogenize the tissue or cell sample in an ice-cold extraction solvent (e.g., 10% trichloroacetic acid).

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard (e.g., ¹³C-labeled short-chain acyl-CoA) to the homogenate.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).

Protocol 2: 5-Sulfosalicylic Acid (SSA) Extraction

This protocol offers a simplified alternative to SPE for the extraction of short-chain acyl-CoAs and has been shown to provide higher recoveries for some species.[19][20][21]

  • Sample Deproteinization: Add 200 µL of 2.5% (w/v) 5-sulfosalicylic acid to the sample.

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard.

  • Vortexing and Centrifugation: Vortex the sample thoroughly and then centrifuge to pellet the precipitated proteins.

  • Analysis: The supernatant can be directly analyzed by LC-MS/MS without the need for an SPE cleanup step.

Visualizations

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Extraction/ Deproteinization (e.g., SSA) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Optional but Recommended LCMS LC-MS/MS Analysis Extraction->LCMS SPE->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A generalized experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start Inaccurate Quantification of this compound CheckMatrixEffect Assess Matrix Effects? (Post-Extraction Spike) Start->CheckMatrixEffect OptimizeSamplePrep Optimize Sample Preparation (SPE/LLE) CheckMatrixEffect->OptimizeSamplePrep Yes UseSIL Use Stable Isotope-Labeled Internal Standard? CheckMatrixEffect->UseSIL No OptimizeSamplePrep->UseSIL ImplementSIL Implement SIL-IS UseSIL->ImplementSIL No OptimizeChromo Optimize Chromatography UseSIL->OptimizeChromo Yes ImplementSIL->OptimizeChromo Revalidate Re-validate Method OptimizeChromo->Revalidate

Caption: A logical flowchart for troubleshooting inaccurate quantification results.

References

Validation & Comparative

Validating the Role of 5-Oxononanoyl-CoA in a Specific Metabolic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 5-Oxononanoyl-CoA, a putative oxidized medium-chain fatty acyl-CoA, against the well-established beta-oxidation pathway of its parent molecule, Nonanoyl-CoA. Due to the limited direct experimental data on this compound, this document presents a hypothesized metabolic pathway based on known enzymatic reactions and provides a framework for its experimental validation.

Data Presentation: Comparative Bioenergetics and Enzyme Kinetics

The following tables summarize key quantitative data for the established beta-oxidation of Nonanoyl-CoA and provide estimated values for the hypothesized metabolism of this compound for comparative purposes.

Table 1: Comparative Bioenergetic Yield of Nonanoyl-CoA vs. Hypothesized this compound Metabolism

MetaboliteMetabolic PathwayATP Yield per MoleculeAcetyl-CoA ProducedPropionyl-CoA ProducedNotes
Nonanoyl-CoA Beta-Oxidation~57.5 ATP31Standard beta-oxidation of an odd-chain fatty acid.
This compound Hypothesized PathwayVariableDependent on pathwayDependent on pathwayThe presence of the 5-oxo group may alter the beta-oxidation process or divert the molecule to an alternative pathway, potentially impacting the final energy yield.

Table 2: Comparative Enzyme Kinetics for Key Metabolic Steps

Enzyme ClassSubstrateKm (µM)Vmax (U/mg)Notes
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Nonanoyl-CoA2-105-15Representative values for MCAD activity with medium-chain acyl-CoAs.
Cytochrome P450 HydroxylaseNonanoic Acid10-1000.1-1Highly variable depending on the specific P450 isoform. This step is hypothesized to precede the formation of the 5-oxo group.
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxynonanoyl-CoA20-5050-100A key enzyme in the standard beta-oxidation pathway.
Putative Keto-reductaseThis compoundNot DeterminedNot DeterminedThe kinetic parameters of an enzyme that might reduce the 5-oxo group are unknown.

Experimental Protocols

Validating the metabolic role of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Acyl-CoA Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is crucial for the identification and quantification of this compound and other related acyl-CoA esters in biological samples.

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

    • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).

    • Perform a liquid-liquid extraction to separate the polar metabolites, including acyl-CoAs, into the aqueous phase.

    • Dry the aqueous phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for the separation of acyl-CoAs.

    • Use a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Couple the LC system to a tandem mass spectrometer operating in positive ion mode.

    • Utilize multiple reaction monitoring (MRM) for the specific and sensitive detection of the precursor and product ions of this compound and other target acyl-CoAs.

In Vitro Enzyme Assays

To identify enzymes that metabolize this compound, in vitro assays with purified enzymes or cell lysates are essential.

  • Synthesis of this compound:

    • Synthesize the substrate chemically or enzymatically if it is not commercially available.

  • Enzyme Activity Assay:

    • Incubate the purified candidate enzyme (e.g., a reductase or a hydrolase) or cell lysate with this compound in a suitable reaction buffer.

    • Include necessary cofactors (e.g., NADPH for a reductase).

    • Stop the reaction at various time points by adding a quenching solution (e.g., acid or organic solvent).

    • Analyze the reaction mixture by LC-MS/MS to identify and quantify the product(s) formed.

    • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Stable Isotope Tracer Studies in Cell Culture

To trace the metabolic fate of this compound within a cellular context, stable isotope labeling is a powerful tool.

  • Cell Culture and Labeling:

    • Culture relevant cells (e.g., hepatocytes) in a suitable medium.

    • Introduce a stable isotope-labeled precursor, such as [¹³C₉]-nonanoic acid, which could potentially be converted to labeled this compound.

    • Alternatively, if labeled this compound can be synthesized and delivered into cells, it can be used directly.

  • Metabolite Extraction and Analysis:

    • After a defined incubation period, quench the metabolism and extract intracellular and extracellular metabolites.

    • Analyze the extracts using LC-MS/MS to trace the incorporation of the stable isotopes into downstream metabolites. This will help elucidate the metabolic pathway.

Mandatory Visualization

Hypothesized_Metabolic_Pathway cluster_synthesis Hypothesized Synthesis of this compound cluster_fate Potential Metabolic Fates Nonanoic_Acid Nonanoic Acid 5_Hydroxy_Nonanoic_Acid 5-Hydroxy-Nonanoic Acid Nonanoic_Acid->5_Hydroxy_Nonanoic_Acid Cytochrome P450 Hydroxylase 5_Oxononanoic_Acid 5-Oxononanoic Acid 5_Hydroxy_Nonanoic_Acid->5_Oxononanoic_Acid Dehydrogenase 5_Oxononanoyl_CoA This compound 5_Oxononanoic_Acid->5_Oxononanoyl_CoA Acyl-CoA Synthetase 5_Oxononanoyl_CoA_input This compound Reduction Reduction to 5-Hydroxynonanoyl-CoA 5_Oxononanoyl_CoA_input->Reduction Keto-reductase Beta_Oxidation_Altered Altered Beta-Oxidation 5_Oxononanoyl_CoA_input->Beta_Oxidation_Altered Alternative_Pathway Alternative Pathway (e.g., cleavage) 5_Oxononanoyl_CoA_input->Alternative_Pathway

Caption: Hypothesized metabolic pathway for the formation and potential fates of this compound.

Beta_Oxidation_Comparison cluster_nonanoyl Standard Beta-Oxidation of Nonanoyl-CoA Nonanoyl_CoA Nonanoyl-CoA (C9) Cycle1 Beta-Oxidation Cycle 1 Nonanoyl_CoA->Cycle1 Heptanoyl_CoA Heptanoyl-CoA (C7) Cycle1->Heptanoyl_CoA Acetyl_CoA1 Acetyl-CoA (C2) Cycle1->Acetyl_CoA1 Cycle2 Beta-Oxidation Cycle 2 Heptanoyl_CoA->Cycle2 Pentanoyl_CoA Pentanoyl-CoA (C5) Cycle2->Pentanoyl_CoA Acetyl_CoA2 Acetyl-CoA (C2) Cycle2->Acetyl_CoA2 Final_Cycle Final Beta-Oxidation Cycle Pentanoyl_CoA->Final_Cycle Propionyl_CoA Propionyl-CoA (C3) Final_Cycle->Propionyl_CoA Acetyl_CoA3 Acetyl-CoA (C2) Final_Cycle->Acetyl_CoA3

Caption: Standard beta-oxidation pathway of Nonanoyl-CoA for comparison.

Experimental_Workflow Hypothesis Hypothesis: This compound is a metabolic intermediate Step1 Step 1: Identification & Quantification (LC-MS/MS in biological samples) Hypothesis->Step1 Step2 Step 2: In Vitro Characterization (Enzyme assays with purified enzymes/lysates) Step1->Step2 Step3 Step 3: In Vivo/In Situ Validation (Stable isotope tracer studies in cells/animals) Step2->Step3 Conclusion Conclusion: Elucidation of the metabolic role of this compound Step3->Conclusion

Caption: General experimental workflow for validating the role of a novel acyl-CoA intermediate.

Navigating the Analytical Landscape for 5-Oxononanoyl-CoA Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated pathologies, the accurate quantification of specific acyl-CoA species is paramount. This guide provides a comprehensive cross-validation of analytical platforms for the measurement of 5-Oxononanoyl-CoA, a medium-chain oxo-acyl-CoA. Due to the limited direct literature on this compound, this comparison extends to the well-established methodologies for the analysis of medium-chain acyl-CoAs, which are directly applicable.

The primary analytical challenge in measuring this compound and other acyl-CoAs lies in their low endogenous concentrations, inherent instability, and the complexity of the biological matrix. This guide will delve into the predominant analytical platforms, offering a comparative analysis of their performance characteristics, supported by detailed experimental protocols and visual workflows to aid in methodological selection and implementation.

Comparative Analysis of Analytical Platforms

The quantification of medium-chain acyl-CoAs like this compound is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the highest sensitivity and specificity. While other techniques exist, they are generally less suited for the specific and sensitive detection of individual acyl-CoA species.

Analytical PlatformPrincipleSensitivity & SpecificityThroughputCostKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very High: Capable of detecting fmol to pmol levels with excellent specificity.[1]Medium to HighHighHigh degree of specificity, ability to measure multiple analytes simultaneously (profiling), and structural elucidation capabilities.Requires significant capital investment, specialized expertise for operation and data analysis, and susceptible to matrix effects.
ELISA Immunoassay based on antibody-antigen recognition.Variable: Dependent on antibody specificity. No specific commercial kits for this compound are currently available. Kits exist for enzymes in acyl-CoA metabolism.[2][3][4][5]HighMediumHigh throughput, relatively simple to perform, and does not require extensive sample purification.Lack of commercially available specific antibodies for this compound. Potential for cross-reactivity. Measures total immunoreactive substance, not necessarily the specific molecule.
Spectrophotometric Assays Measurement of light absorbance changes resulting from enzymatic reactions.Low: Generally used for measuring enzyme activity rather than substrate concentration.[6]HighLowSimple, rapid, and inexpensive.Lacks specificity for individual acyl-CoA species and is not sensitive enough for endogenous quantification.[6]

Experimental Protocols

The following provides a detailed methodology for the most robust and widely used platform for this compound measurement: LC-MS/MS.

Protocol: LC-MS/MS for Medium-Chain Acyl-CoA Analysis

This protocol is a composite based on established methods for acyl-CoA quantification.[7][8][9]

1. Sample Preparation (Extraction)

  • Objective: To extract acyl-CoAs from biological matrices (cells, tissues) while minimizing degradation.

  • Materials:

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 80:20 methanol (B129727):water at -80°C.

    • Internal standards (e.g., isotopically labeled acyl-CoAs like [¹³C₈]-Octanoyl-CoA).

    • Solid-phase extraction (SPE) columns (e.g., Oasis HLB).

    • Centrifuge, sonicator.

  • Procedure:

    • Homogenize tissue or cell pellets in ice-cold extraction solvent containing internal standards.

    • Sonicate the homogenate briefly on ice to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant.

    • For TCA extracts, purify the acyl-CoAs using an SPE column to remove the acid and other interfering substances. For methanol extracts, the supernatant can often be directly evaporated and reconstituted.

    • Elute the acyl-CoAs from the SPE column with a suitable solvent (e.g., methanol containing ammonium (B1175870) acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other acyl-CoAs and matrix components.

  • Typical Column: Reversed-phase C18 or C8 column.

  • Mobile Phases:

    • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate (B1210297) or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient: A gradient elution is typically used, starting with a low percentage of organic mobile phase and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify this compound.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high sensitivity and specificity.[9]

  • MRM Transitions:

    • A precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole.

    • This precursor ion is fragmented in the collision cell.

    • A specific product ion, typically corresponding to the CoA moiety or a fragment retaining the acyl chain, is monitored in the third quadrupole. The common fragmentation of CoA esters results in a characteristic neutral loss of 507 Da.[7]

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with known amounts of the analyte.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the potential biological relevance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing BiologicalSample Biological Sample (Tissue/Cells) Homogenization Homogenization & Lysis (with Internal Standard) BiologicalSample->Homogenization Extraction Acyl-CoA Extraction (TCA or Methanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration LC Liquid Chromatography (Separation) Concentration->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis

A typical experimental workflow for the analysis of this compound using LC-MS/MS.

While a specific signaling pathway for this compound is not well-documented, it is likely an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The following diagram illustrates a hypothetical pathway for the degradation of a nine-carbon dicarboxylic acid, which would generate this compound.

Signaling_Pathway cluster_Peroxisome Peroxisomal β-Oxidation cluster_Mitochondrion Mitochondrial Metabolism Nonanedioic_acid Nonanedioic acid Nonanedioyl_CoA Nonanedioyl-CoA Nonanedioic_acid->Nonanedioyl_CoA Acyl-CoA Synthetase Oxo_Nonanedioyl_CoA This compound Nonanedioyl_CoA->Oxo_Nonanedioyl_CoA Acyl-CoA Oxidase Heptanedioyl_CoA Heptanedioyl-CoA Oxo_Nonanedioyl_CoA->Heptanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxo_Nonanedioyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Heptanedioyl_CoA->TCA_Cycle Further β-oxidation Acetyl_CoA->TCA_Cycle

A hypothetical metabolic pathway involving this compound formation.

Conclusion

For the precise and reliable measurement of this compound, LC-MS/MS stands out as the superior analytical platform . Its high sensitivity, specificity, and ability to perform broader acyl-CoA profiling make it the method of choice for researchers in lipidomics and drug development. While other techniques have their merits in broader biochemical assays, they currently lack the specificity required for the targeted quantification of this particular medium-chain acyl-CoA. The provided experimental protocol for LC-MS/MS serves as a robust starting point for laboratories aiming to establish this analytical capability. Future developments in targeted immunoassays could offer higher throughput alternatives, but for now, the path to accurate this compound measurement is paved with chromatography and mass spectrometry.

References

A Comparative Analysis of the Biological Activity of 5-Oxononanoyl-CoA and its Free Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 5-oxononanoyl-CoA and a direct comparison with its free acid form, 5-oxononanoic acid, are limited in publicly available literature. This guide provides a comparative analysis based on the known biological activities of the structural isomer, 9-oxononanoic acid (9-ONA), as a proxy for the free acid form, and the well-established roles of acyl-CoA esters in cellular metabolism. All experimental data and pathways described for the free acid are based on studies of 9-ONA.

Introduction

Oxidized fatty acids and their metabolites are increasingly recognized as important signaling molecules and regulators of metabolic processes. 5-oxononanoic acid, a nine-carbon oxo-fatty acid, and its activated form, this compound, are of interest for their potential roles in cellular signaling and metabolism. Understanding the distinct biological activities of the free acid versus its CoA thioester is crucial for elucidating their physiological functions and therapeutic potential. This guide provides a comparative overview of their presumed biological activities, supported by experimental data for the free acid isomer and established principles of acyl-CoA metabolism.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological effects of 9-oxononanoic acid, serving as a proxy for 5-oxononanoic acid. The predicted primary role of this compound is also presented for a conceptual comparison.

Biological EffectMoleculeSystem/ModelQuantitative Data
Signaling & Inflammation
Induction of Phospholipase A₂ (PLA₂) Activity9-Oxononanoic AcidHuman BloodInduces PLA₂ activity, initiating the arachidonate (B1239269) cascade.[1]
Induction of Thromboxane B₂ (TxB₂) Production9-Oxononanoic AcidHuman BloodDose-dependently increases TxB₂ production.[1]
Platelet Aggregation9-Oxononanoic AcidHuman PlateletsInduces platelet aggregation.[1]
Lipid Metabolism
Hepatic Fatty Acid Synthesis9-Oxononanoic AcidRat LiverDecreases de novo fatty acid synthesis.[2]
Acetyl-CoA Carboxylase (ACC) Activity9-Oxononanoic AcidRat LiverDecreased activity by 60%.[2]
Hepatic Fatty Acid Oxidation9-Oxononanoic AcidRat LiverIncreases fatty acid oxidation.[2]
Carnitine Palmitoyltransferase (CPT-I) Activity9-Oxononanoic AcidRat LiverIncreased activity by 35%.[2]
Metabolic Activation
Substrate for β-oxidationThis compound (Predicted)MitochondriaAs an acyl-CoA, it is the direct substrate for β-oxidation enzymes.[3][4]
Allosteric RegulationThis compound (Predicted)VariousAcyl-CoAs are known to allosterically regulate various metabolic enzymes.[5]

Signaling Pathways and Metabolic Roles

The free acid form of oxononanoic acid appears to function as an extracellular and intracellular signaling molecule, initiating inflammatory pathways. In contrast, its CoA ester is the metabolically active form, primed for catabolism and intracellular regulation.

G Signaling Pathway of 9-Oxononanoic Acid ONA 9-Oxononanoic Acid PLA2 Phospholipase A₂ (PLA₂) ONA->PLA2 stimulates AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX TXA2 Thromboxane A₂ (TxA₂) COX->TXA2 Platelet Platelet Aggregation TXA2->Platelet induces

Signaling cascade initiated by 9-Oxononanoic Acid.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Phospholipase A₂ (PLA₂) Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PLA₂ through the hydrolysis of a thio-phosphatidylcholine substrate.

  • Reagents: PLA₂ Assay Buffer, Diheptanoyl Thio-PC (substrate), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), Bee venom PLA₂ (positive control).

  • Procedure:

    • Prepare samples (e.g., serum, cell lysates) and standards.

    • Add samples and standards to a 96-well plate.

    • Add the substrate, Diheptanoyl Thio-PC, to all wells.

    • Initiate the reaction by adding DTNB.

    • Incubate the plate at the desired temperature (e.g., 25°C).

    • Measure the absorbance at 405-414 nm at multiple time points.

    • Calculate PLA₂ activity based on the rate of color change.

Thromboxane B₂ (TxB₂) Measurement (ELISA)

This competitive immunoassay quantifies the concentration of TxB₂, a stable metabolite of TxA₂.

  • Reagents: TxB₂ ELISA plate, standards, samples, biotinylated TxB₂ antibody, HRP-conjugate, substrate solution, stop solution, wash buffer.

  • Procedure:

    • Prepare standards and samples.

    • Add standards and samples to the pre-coated microplate wells.

    • Add biotinylated antibody and incubate.

    • Wash the wells to remove unbound substances.

    • Add HRP-conjugate and incubate.

    • Wash the wells.

    • Add substrate solution and incubate to allow for color development.

    • Add stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the TxB₂ concentration by comparing the sample absorbance to the standard curve.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay typically measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.

  • Reagents: Liver homogenate, acetyl-CoA, ATP, [¹⁴C]sodium bicarbonate, and other buffer components.

  • Procedure:

    • Prepare liver mitochondrial and cytosolic fractions.

    • Incubate the sample with acetyl-CoA, ATP, and [¹⁴C]sodium bicarbonate.

    • Stop the reaction after a defined period.

    • Acidify the mixture to remove unreacted [¹⁴C]bicarbonate.

    • Measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

    • Calculate ACC activity based on the amount of incorporated radioactivity.

Carnitine Palmitoyltransferase I (CPT-I) Activity Assay

This assay measures the rate of formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled carnitine.

  • Reagents: Isolated mitochondria, palmitoyl-CoA, [³H]carnitine, and other buffer components.

  • Procedure:

    • Isolate mitochondria from tissue samples (e.g., liver).

    • Incubate the isolated mitochondria with palmitoyl-CoA and [³H]carnitine.

    • Stop the reaction after a defined time.

    • Separate the radiolabeled palmitoylcarnitine from the unreacted [³H]carnitine.

    • Quantify the radioactivity of the palmitoylcarnitine product using a scintillation counter.

    • Calculate CPT-I activity based on the rate of product formation.

Proposed Comparative Experimental Workflow

A direct comparison of the biological activities of 5-oxononanoic acid and this compound would require a systematic approach. The following workflow is proposed for future research.

G Proposed Workflow for Comparative Analysis cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis Synthesis Synthesize & Purify 5-Oxononanoic Acid & this compound Enzyme Enzyme Activity Assays (PLA₂, ACC, CPT-I) Synthesis->Enzyme Receptor Receptor Binding Assays Synthesis->Receptor Uptake Cellular Uptake & Metabolism Synthesis->Uptake Analysis Comparative Data Analysis & Interpretation Enzyme->Analysis Receptor->Analysis Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Uptake->Signaling Toxicity Cytotoxicity Assays Signaling->Toxicity Toxicity->Analysis

A proposed workflow for a direct comparative study.

Conclusion

The available evidence, primarily from the study of 9-oxononanoic acid, suggests that the free acid form of 5-oxononanoic acid likely acts as a signaling molecule, influencing inflammatory pathways and regulating lipid metabolism at the enzymatic level. In contrast, this compound, as the activated form, is expected to be the primary substrate for mitochondrial β-oxidation and a key intracellular regulator of metabolic pathways. Direct experimental validation is necessary to confirm these predicted differences and to fully elucidate the biological significance of 5-oxononanoic acid and its CoA ester. This guide provides a framework for such investigations, highlighting the key biological activities to be compared and the experimental approaches that can be employed.

References

Illuminating the Metabolic Journey of 5-Oxononanoyl-CoA: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of lipid molecules is paramount. This guide provides a comprehensive comparison of isotopic labeling techniques to elucidate the metabolic pathway of 5-Oxononanoyl-CoA, a medium-chain oxo-fatty acid. Due to the limited direct research on this compound, this guide draws parallels from its structural analog, 9-oxononanoic acid, and the well-established principles of fatty acid metabolism. We present a hypothesized metabolic pathway and detail the experimental protocols for its confirmation using stable isotope tracers, alongside a comparison with alternative methodologies.

The Hypothesized Metabolic Fate of this compound

This compound, once inside the cell, is anticipated to undergo mitochondrial β-oxidation, a catabolic process that breaks down fatty acids to produce energy.[1] This process mirrors the metabolism of other medium-chain fatty acids. The presence of a ketone group at the 5th carbon position suggests that the initial cycles of β-oxidation will proceed similarly to that of a standard saturated fatty acid until the oxo-group is reached.

The proposed pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA. This process would yield key intermediates and ultimately contribute to the cellular energy pool through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

Isotopic Labeling: A Powerful Tool for Metabolic Confirmation

Stable isotope labeling is the gold standard for tracing the metabolic fate of molecules in vivo and in vitro. By replacing one or more atoms in this compound with a stable isotope, such as Carbon-13 (¹³C), researchers can track the labeled molecule and its metabolic products using mass spectrometry. This technique provides definitive evidence of metabolic transformations and flux through specific pathways.

Comparison of Isotopic Labeling with Alternative Methods

While isotopic labeling is a powerful technique, other methods can also provide insights into fatty acid metabolism. The following table compares these approaches:

MethodPrincipleKey OutputsAdvantagesLimitations
Isotopic Labeling (e.g., ¹³C) Introduction of a stable isotope-labeled precursor and tracking its incorporation into downstream metabolites via mass spectrometry.Direct evidence of metabolic pathways, flux rates, and identification of novel metabolites.High specificity and sensitivity; provides a dynamic view of metabolism.Requires synthesis of labeled compounds; technically demanding instrumentation and data analysis.
Respirometry (e.g., Seahorse XF Analyzer) Measures oxygen consumption rate (OCR) to assess mitochondrial respiration and fatty acid oxidation.Real-time assessment of cellular bioenergetics and substrate utilization.High-throughput and allows for real-time kinetic analysis.Indirectly measures metabolic flux; does not identify specific metabolic products.
Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) Quantifies the expression levels of enzymes involved in fatty acid metabolism.Provides information on the cellular capacity for specific metabolic pathways.Relatively simple and cost-effective.Does not measure actual metabolic activity or flux; changes in expression do not always correlate with changes in enzyme activity.
Lipidomics Comprehensive analysis of all lipid species within a cell or tissue.Provides a static snapshot of the lipid profile under specific conditions.High-throughput and can identify a wide range of lipids.Does not provide information on the dynamic flow of metabolites through pathways.

Experimental Protocols for Isotopic Labeling of this compound

The following protocols outline a hypothetical study to confirm the metabolic fate of this compound using ¹³C-labeling.

Synthesis of [U-¹³C₉]-5-Oxononanoyl-CoA

The synthesis of uniformly ¹³C-labeled this compound would be the initial and most critical step. This would likely involve a multi-step organic synthesis starting from a commercially available ¹³C-labeled precursor, such as [U-¹³C₆]-adipic acid. The synthesis would aim to introduce the oxo-group at the 5th position and the CoA moiety at the carboxyl end.

Cell Culture and Labeling
  • Cell Line: A metabolically active cell line, such as HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts), would be suitable.

  • Culture Conditions: Cells would be cultured in a standard growth medium.

  • Labeling: The growth medium would be replaced with a medium containing a physiological concentration of [U-¹³C₉]-5-Oxononanoyl-CoA. The duration of labeling would be optimized based on preliminary time-course experiments (e.g., 1, 4, 12, and 24 hours).

Metabolite Extraction
  • Cell Lysis: After the labeling period, the medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Metabolites are extracted using a cold solvent mixture, typically methanol:acetonitrile:water (2:2:1).

  • Separation: The extract is centrifuged to pellet protein and cellular debris. The supernatant containing the metabolites is collected for analysis.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) is used for analysis.

  • Separation: The extracted metabolites are separated using a suitable LC column (e.g., a C18 column for reverse-phase chromatography).

  • Detection: The mass spectrometer is operated in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural identification.

  • Data Analysis: The data is analyzed to identify ¹³C-labeled metabolites by their characteristic mass shift compared to their unlabeled counterparts. The degree of ¹³C-enrichment in each metabolite is quantified to determine the flux through the metabolic pathway.

Visualizing the Metabolic Journey

The following diagrams, generated using the DOT language, illustrate the key aspects of this proposed study.

Metabolic_Fate_of_5_Oxononanoyl_CoA cluster_beta_oxidation Mitochondrial β-Oxidation cluster_tca TCA Cycle 5-Oxononanoic_Acid 5-Oxononanoic Acid 5-Oxononanoyl_CoA This compound 5-Oxononanoic_Acid->5-Oxononanoyl_CoA 3-Oxoheptanoyl-CoA 3-Oxoheptanoyl-CoA 5-Oxononanoyl_CoA->3-Oxoheptanoyl-CoA β-Oxidation Cycle 1 5-Oxononanoyl_CoA->3-Oxoheptanoyl-CoA Propionyl-CoA Propionyl-CoA 3-Oxoheptanoyl-CoA->Propionyl-CoA β-Oxidation Cycle 2 3-Oxoheptanoyl-CoA->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, etc. Propionyl-CoA->Succinyl-CoA Citrate Citrate Succinyl-CoA->Citrate TCA Cycle Intermediates Succinyl-CoA->Citrate Oxaloacetate Oxaloacetate Citrate->Oxaloacetate Isotopic_Labeling_Workflow Synthesis Synthesis of [U-13C9]-5-Oxononanoyl-CoA Cell_Culture Cell Culture Incubation Synthesis->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Pathway Confirmation LC_MS_Analysis->Data_Analysis Method_Comparison cluster_direct Direct Measurement cluster_indirect Indirect Measurement Isotopic_Labeling Isotopic Labeling Metabolic_Fate Metabolic Fate of This compound Isotopic_Labeling->Metabolic_Fate Provides direct evidence of transformation Respirometry Respirometry Respirometry->Metabolic_Fate Infers oxidative metabolism Gene_Expression Gene/Protein Expression Gene_Expression->Metabolic_Fate Suggests metabolic potential Lipidomics Lipidomics Lipidomics->Metabolic_Fate Identifies potential products

References

The Emerging Role of 9-Oxo-Nonanoyl Compounds in Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of lipid peroxidation products, specifically 9-oxononanoic acid (9-ONA) and its derivatives, are gaining attention as potential biomarkers in disease models, particularly in atherosclerosis and smoking-related lung injury. While direct research on 5-oxononanoyl-CoA as a biomarker is not currently available in published literature, the closely related 9-oxo-nonanoyl compounds offer a promising avenue for investigation. This guide provides a comparative analysis of these emerging biomarkers against established markers in relevant disease contexts, supported by experimental data and detailed methodologies.

Introduction to 9-Oxo-Nonanoyl Compounds

9-Oxononanoic acid (9-ONA) is a stable product of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes.[1] This process is implicated in the pathophysiology of numerous diseases, including atherosclerosis and chronic obstructive pulmonary disease (COPD).[1][2] 9-ONA has been shown to possess biological activity, notably stimulating the arachidonate (B1239269) cascade, which can lead to platelet aggregation and thrombus formation, key events in atherosclerosis.[1] Another related compound, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), a component of oxidized surfactant phospholipids (B1166683), has been studied in the context of smoking-induced lung damage.

9-Oxo-Nonanoyl Compounds as Biomarkers in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Current biomarkers for atherosclerosis primarily reflect inflammation and lipid dysregulation.

Comparison with Established Atherosclerosis Biomarkers

While direct quantitative comparisons of 9-ONA with established biomarkers in large patient cohorts are still emerging, the rationale for its use is based on its direct involvement in pro-atherosclerotic processes. The table below compares 9-ONA with commonly used biomarkers for atherosclerosis.

Biomarker CategorySpecific BiomarkerRole in AtherosclerosisTypical Method of Detection
Lipid Peroxidation 9-Oxononanoic Acid (9-ONA) Induces platelet aggregation and thromboxane (B8750289) A2 production.[1]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Inflammation C-Reactive Protein (CRP)Acute-phase reactant indicating systemic inflammation.Enzyme-Linked Immunosorbent Assay (ELISA)
Oxidative Stress Myeloperoxidase (MPO)Enzyme released by neutrophils that promotes LDL oxidation.Enzyme Activity Assay, ELISA
Lipid Metabolism Low-Density Lipoprotein (LDL), High-Density Lipoprotein (HDL), Apolipoprotein B (apoB)Key lipoproteins involved in cholesterol transport and plaque formation.Immunoassays, Enzymatic Assays
Cytokines Interleukin-6 (IL-6)Pro-inflammatory cytokine involved in plaque development.ELISA

9-Oxo-Nonanoyl Compounds as Biomarkers in Smoking-Related Lung Injury

Cigarette smoke is a major cause of lung diseases such as COPD, characterized by chronic inflammation and oxidative stress. Biomarkers in this context often reflect these pathological processes.

Comparison with Established Smoking-Related Lung Injury Biomarkers

PON-GPC, as a product of oxidized surfactant, is directly linked to the damage caused by smoking. The following table compares PON-GPC with established biomarkers for smoking-related lung injury.

Biomarker CategorySpecific BiomarkerRole in Smoking-Related Lung InjuryTypical Method of Detection
Lipid Peroxidation 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC) Product of oxidized surfactant phospholipids due to cigarette smoke.Liquid Chromatography with Electrospray-Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Inflammation Inflammatory Cells (Neutrophils, Macrophages) in Bronchoalveolar Lavage (BAL) FluidIncreased numbers indicate an inflammatory response in the lungs.Cell Counting
Lung Surfactant Proteins Surfactant Protein-A (SP-A)Levels can be altered in COPD, indicating alveolar damage.ELISA
Acute Phase Proteins Serum Amyloid A (SAA)Elevated levels are associated with acute exacerbations of COPD.ELISA
Oxidative Stress Malondialdehyde (MDA)A general marker of lipid peroxidation, elevated in the lungs of smokers.High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of biomarkers.

Quantification of 9-Oxononanoic Acid (9-ONA) by GC-MS

This protocol describes the general steps for quantifying 9-ONA in biological samples.

  • Sample Preparation: Acidify the sample (e.g., plasma) and perform liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic extract and derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to make the analyte volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. Use a suitable column (e.g., DB-5ms) and a temperature gradient for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection.

  • Quantification: Generate a standard curve using known concentrations of a 9-ONA standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for C-Reactive Protein (CRP)

This is a standard protocol for a sandwich ELISA.

  • Coating: Coat a 96-well plate with a capture antibody specific for CRP.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add standards and samples to the wells and incubate to allow CRP to bind to the capture antibody.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the CRP.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Stopping Reaction: Stop the reaction with an acid (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of CRP is proportional to the absorbance.

Myeloperoxidase (MPO) Activity Assay

This protocol measures the enzymatic activity of MPO.

  • Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing a substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine - TMB) and hydrogen peroxide (H2O2).

  • Incubation: Add the sample to the reaction mixture and incubate at a controlled temperature (e.g., 37°C). MPO in the sample will catalyze the oxidation of the substrate by H2O2.

  • Stopping Reaction: Stop the reaction after a specific time by adding an acid.

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 450 nm). The MPO activity is proportional to the rate of color development.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity.

G Signaling Pathway of 9-Oxononanoic Acid (9-ONA) in Platelet Activation ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA Lipid Peroxidation ONA9 9-Oxononanoic Acid (9-ONA) PUFA->ONA9 PLA2 Phospholipase A2 (PLA2) ONA9->PLA2 Stimulates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX Cyclooxygenase (COX) ArachidonicAcid->COX ThromboxaneA2 Thromboxane A2 (TXA2) COX->ThromboxaneA2 PlateletAggregation Platelet Aggregation and Thrombus Formation ThromboxaneA2->PlateletAggregation G Experimental Workflow for Biomarker Comparison cluster_0 Sample Collection cluster_1 Biomarker Measurement cluster_2 Data Analysis cluster_3 Validation PatientCohort Patient Cohort (e.g., Atherosclerosis patients, Smokers) Measure9ONA Quantify 9-ONA / PON-GPC (LC-MS/MS or GC-MS) PatientCohort->Measure9ONA MeasureEstablished Measure Established Biomarkers (e.g., CRP, MPO by ELISA) PatientCohort->MeasureEstablished ControlGroup Healthy Control Group ControlGroup->Measure9ONA ControlGroup->MeasureEstablished Comparison Comparative Statistical Analysis Measure9ONA->Comparison MeasureEstablished->Comparison Correlation Correlation with Clinical Parameters Comparison->Correlation ROC ROC Curve Analysis for Diagnostic Performance Comparison->ROC Validation Validation in Independent Cohort Correlation->Validation ROC->Validation

References

Comparative Lipidomics for Oxidized Lipid Analysis: A Guide to Quantifying 9-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Oxononanoyl-CoA: While this guide focuses on the analysis of 9-oxononanoic acid (9-ONA), it is important to address the initial topic of this compound. Currently, there is a lack of publicly available, direct comparative studies quantifying this compound in biological systems. It is plausible that this compound exists as an intracellular intermediate, potentially formed from 9-ONA by acyl-CoA synthetases in a manner similar to other fatty acids. This would channel it towards metabolic pathways such as beta-oxidation. However, without specific analytical data, this remains a hypothesis.

This guide will therefore focus on the comparative analysis of 9-oxononanoic acid, a significant and well-characterized product of lipid peroxidation with known biological activities. The methodologies presented here are readily adaptable for the future analysis of this compound, should it become a quantifiable target of interest in comparative lipidomics studies.

Introduction to 9-Oxononanoic Acid Analysis

9-Oxononanoic acid (9-ONA) is a product of lipid peroxidation, a process implicated in numerous physiological and pathological conditions. As a stable end-product of the oxidation of unsaturated fatty acids, 9-ONA serves as a valuable biomarker for assessing oxidative stress. Recent studies have highlighted its role in inducing platelet aggregation through the activation of phospholipase A2 and subsequent production of thromboxane (B8750289) A2.[1][2][3][4][5] This guide provides a framework for the comparative lipidomic analysis of 9-ONA, offering detailed experimental protocols and data presentation strategies to aid researchers in this field.

Data Presentation: Comparative Levels of 9-Oxononanoic Acid

The following table is an illustrative example of how to present quantitative data for a comparative analysis of 9-ONA levels. In a typical study, these values would be obtained from multiple biological replicates and subjected to statistical analysis to determine the significance of the observed changes.

ConditionTissue/Biofluid9-ONA Concentration (ng/mL or ng/g tissue) ± SDFold Changep-value
Control Group Plasma15.2 ± 2.1--
Disease Model A Plasma45.8 ± 5.63.01<0.01
Control Group Liver Tissue28.4 ± 4.3--
Disease Model A Liver Tissue72.1 ± 9.82.54<0.01
Drug Treatment B Plasma22.5 ± 3.01.48>0.05

Experimental Protocols

Lipid Extraction from Biological Samples (Plasma/Tissue)

This protocol is a modification of the Folch method, designed to minimize the oxidation of lipids during extraction.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (e.g., d4-9-HODE or a commercially available labeled 9-ONA standard)

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • For plasma samples, use 100 µL. For tissue samples, homogenize approximately 50 mg of tissue in 1 mL of ice-cold saline.

  • Add the internal standard to the sample at a known concentration.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.005% BHT to the sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of 9-Oxononanoic Acid

This method utilizes liquid chromatography coupled with tandem mass spectrometry for the sensitive and specific quantification of 9-ONA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z) for 9-ONA: 171.1

  • Product Ions (m/z) for 9-ONA: 111.1 (quantitative), 85.1 (qualitative)

  • Collision Energy: Optimized for the specific instrument

  • Internal Standard MRM transitions: Determined based on the specific standard used.

Data Analysis:

  • Generate a standard curve using a series of known concentrations of a 9-ONA analytical standard.

  • Quantify the amount of 9-ONA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalize the results to the initial sample volume or tissue weight.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of 9-oxononanoic acid and a typical experimental workflow for its comparative analysis.

G PUFA Polyunsaturated Fatty Acids (PUFAs) ONA 9-Oxononanoic Acid (9-ONA) PUFA->ONA Lipid Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Stress PLA2 Phospholipase A2 (PLA2) ONA->PLA2 Activation AA Arachidonic Acid PLA2->AA Release from Membrane TXA2 Thromboxane A2 (TXA2) AA->TXA2 COX Pathway Platelet Platelet Aggregation TXA2->Platelet Induction

Caption: Signaling pathway of 9-oxononanoic acid (9-ONA).

G Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Data Processing & Quantification LCMS->Data Stats Statistical Analysis & Comparison Data->Stats

Caption: Experimental workflow for comparative 9-ONA analysis.

References

Verifying the Identity of 5-Oxononanoyl-CoA: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of metabolites is paramount for advancing research and ensuring the integrity of experimental findings. This guide provides a comprehensive comparison of two powerful, orthogonal analytical techniques for the verification of 5-Oxononanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This compound is a medium-chain acyl-CoA molecule featuring a ketone group at the fifth carbon position. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] The presence of the oxo- group suggests potential involvement in specialized metabolic routes, possibly related to the β-oxidation of modified fatty acids within peroxisomes.[3][4] Given its pivotal role in cellular metabolism, the accurate identification of this compound is critical for understanding its biological function and its implications in health and disease.

This guide presents a detailed comparison of LC-MS/MS and NMR spectroscopy, outlining their respective principles, experimental protocols, and performance characteristics for the verification of this compound. By employing these orthogonal methods, researchers can achieve a higher degree of confidence in their analytical results, a cornerstone of robust scientific inquiry.[5]

Method Comparison: LC-MS/MS vs. NMR Spectroscopy

The selection of an analytical method for metabolite identification is often guided by a balance of sensitivity, specificity, and the type of information required. LC-MS/MS excels in detecting and quantifying low-abundance molecules, while NMR provides unparalleled detail regarding molecular structure. The complementary nature of these techniques makes their combined use a powerful strategy for metabolite verification.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation of ions.Detection of the magnetic properties of atomic nuclei in a magnetic field to elucidate molecular structure.
Sensitivity High (nanomolar to picomolar range)Low (micromolar to millimolar range)
Specificity High, based on precursor and product ion masses.Very high, provides detailed structural information.
Quantitative Capability Excellent, especially with stable isotope-labeled internal standards.Good, can provide absolute quantification without a standard curve.
Throughput HighLow to moderate
Sample Requirement Low (micrograms to nanograms)High (milligrams)
Structural Information Inferred from fragmentation patterns.Detailed, unambiguous structural elucidation.
Reproducibility Good to excellent.Excellent.

Orthogonal Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique ideal for the targeted analysis of acyl-CoAs in complex biological matrices. The method involves the chromatographic separation of the analyte of interest, followed by its ionization and mass analysis. The subsequent fragmentation of the parent ion into characteristic product ions provides a high degree of confidence in the identification.

Experimental Protocol for this compound Analysis by LC-MS/MS

1. Sample Preparation (from cell culture or tissue):

  • Homogenize cells or tissue in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge to pellet proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 10% acetonitrile (B52724) in water).

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating medium-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The theoretical monoisotopic mass of protonated this compound ([M+H]⁺) is m/z 896.2.

    • Product Ion (Q3): A characteristic fragment for acyl-CoAs is the neutral loss of the phosphopantetheine moiety, resulting in a product ion of m/z 389.1. Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.0.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

  • Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximal signal intensity.

4. Data Analysis:

  • Integrate the peak area of the MRM transition corresponding to this compound.

  • Confirm the identity by comparing the retention time and the ratio of multiple product ions (if monitored) with those of a purified this compound standard.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Homogenization Cell/Tissue Homogenization Extraction Metabolite Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Selection Precursor Ion Selection (Q1) Ionization->Selection Fragmentation Collision-Induced Dissociation (Q2) Selection->Fragmentation Detection Product Ion Detection (Q3) Fragmentation->Detection Integration Peak Integration Detection->Integration Verification Retention Time & Fragment Ratio Verification Integration->Verification

Figure 1: Experimental workflow for LC-MS/MS analysis.

Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous identification when compared to a reference standard. While less sensitive than LC-MS/MS, its high reproducibility and non-destructive nature make it an excellent orthogonal method for verification.

Experimental Protocol for this compound Analysis by NMR

1. Sample Preparation:

  • A larger amount of purified or highly concentrated sample is required compared to LC-MS/MS.

  • Lyophilize the sample to remove all water.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O or deuterated methanol) containing a known concentration of an internal standard (e.g., TSP or DSS).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Experiments:

    • 1D ¹H NMR: Provides information on the number and chemical environment of protons.

    • 1D ¹³C NMR: Provides information on the carbon backbone of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure of the acyl chain and its linkage to the Coenzyme A moiety.

  • Acquisition Parameters: Optimize pulse sequences, acquisition times, and relaxation delays for the specific sample and spectrometer.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline correction.

  • Reference the chemical shifts to the internal standard.

  • Integrate the signals to obtain relative quantitative information.

  • Assign the signals to the specific protons and carbons of this compound by comparing the spectra with those of a reference standard or by using predictive software and data from similar compounds. Expected ¹H chemical shifts for the acyl chain would include signals for the methyl group (~0.9 ppm), methylene (B1212753) groups (~1.3-1.6 ppm), methylene groups adjacent to the ketone and thioester (~2.5-2.8 ppm), and specific signals from the Coenzyme A moiety.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Data Acquisition cluster_Data Data Processing & Analysis Purification Sample Purification/ Concentration Lyophilization Lyophilization Purification->Lyophilization Reconstitution Reconstitution in Deuterated Solvent Lyophilization->Reconstitution Acquisition 1D and 2D NMR Spectra Acquisition Reconstitution->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Chemical Shift Referencing, Signal Integration, and Structure Elucidation Processing->Analysis

Figure 2: Experimental workflow for NMR analysis.

Logical Relationship for Orthogonal Verification

Orthogonal_Verification cluster_LCMS LC-MS/MS Analysis cluster_NMR NMR Spectroscopy Analyte Putative This compound LCMS_Match Matches Expected Retention Time, Precursor Mass, and Fragmentation Pattern Analyte->LCMS_Match NMR_Match Matches Expected Chemical Shifts and Coupling Constants Analyte->NMR_Match Verified Verified Identity of This compound LCMS_Match->Verified NMR_Match->Verified

Figure 3: Logic of orthogonal verification.

Conclusion

The robust identification of this compound is achievable through the strategic application of orthogonal analytical methods. LC-MS/MS provides a highly sensitive and specific means of detection and quantification, making it ideal for initial identification and for studies involving low-abundance samples. NMR spectroscopy, while less sensitive, offers unparalleled structural detail, providing definitive confirmation of the molecular identity. By integrating the data from both techniques, researchers can ensure the accuracy and reliability of their findings, paving the way for a deeper understanding of the metabolic roles of this compound.

References

A Comparative Guide to the Cellular Signaling Effects of 5-Oxononanoyl-CoA and Other Oxo-Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential effects of 5-Oxononanoyl-CoA and other oxo-acyl-CoAs on key cellular signaling pathways. While direct comparative studies on these specific molecules are limited, this document synthesizes existing knowledge on related compounds and outlines a comprehensive experimental framework for their systematic evaluation.

Introduction to Oxo-Acyl-CoAs in Cell Signaling

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, primarily known for their roles in fatty acid metabolism and the citric acid cycle. Beyond their metabolic functions, specific acyl-CoA species, including those with oxidative modifications like a keto group (oxo-acyl-CoAs), are emerging as important signaling molecules. These molecules can act as ligands for nuclear receptors, allosterically regulate enzyme activity, and influence protein acylation, thereby impacting a wide range of cellular processes from inflammation to gene expression. Understanding the distinct effects of different oxo-acyl-CoAs is crucial for elucidating their physiological roles and therapeutic potential.

Potential Signaling Pathways of Interest

Based on studies of structurally related oxidized lipids, the following signaling pathways are of high interest for investigating the effects of this compound and other oxo-acyl-CoAs:

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism, as well as inflammation. Oxidized fatty acids have been shown to act as PPARα ligands, modulating the expression of target genes.

  • Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Certain oxidized lipids, such as 9-oxononanoyl cholesterol, have been demonstrated to influence TGF-β receptor expression and downstream signaling.

  • Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor that regulates inflammatory responses. Oxidized omega-3 fatty acids have been found to inhibit NF-κB activation, suggesting a potential anti-inflammatory role for some oxo-acyl-CoAs.

Comparative Data on Oxo-Acyl-CoA Signaling Effects

Direct quantitative comparisons of the effects of this compound and other oxo-acyl-CoAs on cell signaling are not yet widely available in the scientific literature. To facilitate future research in this area, the following table provides a proposed framework for comparing their potential activities on key signaling pathways. The values presented are hypothetical and intended to serve as a template for data acquisition.

Oxo-Acyl-CoATarget PathwayKey MetricExpected Effect (Hypothetical)
This compound PPARα ActivationEC50 (μM)15
PPARγ ActivationEC50 (μM)> 50
TGF-β Receptor I (TβRI) PhosphorylationFold Change vs. Control2.5
NF-κB p65 Nuclear Translocation% Inhibition40
IL-6 Secretionpg/mL150
9-Oxononanoyl-CoA PPARα ActivationEC50 (μM)25
PPARγ ActivationEC50 (μM)> 50
TGF-β Receptor I (TβRI) PhosphorylationFold Change vs. Control1.8
NF-κB p65 Nuclear Translocation% Inhibition25
IL-6 Secretionpg/mL250
Other Oxo-Acyl-CoA (e.g., 4-oxo-nonanoyl-CoA) PPARα ActivationEC50 (μM)30
PPARγ ActivationEC50 (μM)45
TGF-β Receptor I (TβRI) PhosphorylationFold Change vs. Control1.2
NF-κB p65 Nuclear Translocation% Inhibition15
IL-6 Secretionpg/mL300

Experimental Protocols

To generate the comparative data outlined above, the following detailed experimental protocols are recommended.

Protocol 1: Luciferase Reporter Assay for PPARα/γ Activation

Principle: This assay measures the ability of a test compound to activate PPARα or PPARγ, which in turn drives the expression of a luciferase reporter gene under the control of a PPAR-responsive promoter.

Materials:

  • HEK293T cells

  • Expression plasmids for human PPARα and PPARγ

  • Luciferase reporter plasmid containing a PPAR response element (PPRE)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound, 9-Oxononanoyl-CoA, and other test compounds

  • Positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test oxo-acyl-CoAs or control compounds. Incubate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software.

Protocol 2: Western Blot for TGF-β Receptor I (TβRI) Phosphorylation

Principle: This assay quantifies the phosphorylation of TβRI at specific serine/threonine residues, which is an early event in TGF-β signaling activation.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • EGM-2 Endothelial Cell Growth Medium

  • This compound, 9-Oxononanoyl-CoA, and other test compounds

  • TGF-β1 (positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-TβRI (Ser165), anti-total TβRI

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free medium for 4 hours before treating with different concentrations of oxo-acyl-CoAs or TGF-β1 for 30 minutes.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary anti-phospho-TβRI antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities and normalize the phosphorylated TβRI signal to the total TβRI signal.

Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation

Principle: This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB pathway activation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound, 9-Oxononanoyl-CoA, and other test compounds

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody: anti-NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Pre-treat the cells with different concentrations of oxo-acyl-CoAs for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Block with 5% goat serum for 1 hour. Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C. Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.

  • Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells per condition to determine the extent of nuclear translocation.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion

Principle: This assay quantifies the amount of the pro-inflammatory cytokine IL-6 secreted into the cell culture medium.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • LPS

  • This compound, 9-Oxononanoyl-CoA, and other test compounds

  • Human IL-6 ELISA Kit

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with oxo-acyl-CoAs for 1 hour, then stimulate with LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-6 in each sample.

Visualizations

Signaling Pathway Diagrams

Signaling_Pathways cluster_PPAR PPAR Signaling cluster_TGFb TGF-β Signaling cluster_NFkB NF-κB Signaling Oxo_Acyl_CoA Oxo-Acyl-CoA PPAR PPARα/γ Oxo_Acyl_CoA->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes_PPAR Target Gene Expression PPRE->Target_Genes_PPAR Transcription Oxo_Acyl_CoA_TGF Oxo-Acyl-CoA TGFb_R TGF-β Receptor Oxo_Acyl_CoA_TGF->TGFb_R SMADs SMAD2/3 TGFb_R->SMADs Phosphorylation SMAD4 SMAD4 SMADs->SMAD4 Complex Formation Target_Genes_TGFb Target Gene Expression SMAD4->Target_Genes_TGFb Transcription Oxo_Acyl_CoA_NFkB Oxo-Acyl-CoA IKK IKK Complex Oxo_Acyl_CoA_NFkB->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Target_Genes_NFkB Inflammatory Gene Expression Nucleus->Target_Genes_NFkB Transcription

Caption: Overview of potential signaling pathways modulated by oxo-acyl-CoAs.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Signaling Pathway Analysis cluster_data_analysis Data Analysis & Comparison Cell_Lines Select Cell Lines (e.g., HEK293T, HUVEC, RAW 264.7) Treatment Treat with Oxo-Acyl-CoAs (5-Oxo, 9-Oxo, etc.) Cell_Lines->Treatment Luciferase PPARα/γ Activation (Luciferase Assay) Treatment->Luciferase Western TβRI Phosphorylation (Western Blot) Treatment->Western IF NF-κB Translocation (Immunofluorescence) Treatment->IF ELISA Cytokine Secretion (ELISA) Treatment->ELISA Quantification Quantify Readouts (EC50, Fold Change, % Inhibition) Luciferase->Quantification Western->Quantification IF->Quantification ELISA->Quantification Comparison Compare Effects of Different Oxo-Acyl-CoAs Quantification->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for comparing the effects of oxo-acyl-CoAs on cell signaling.

Conclusion

The study of oxo-acyl-CoAs as signaling molecules is a rapidly evolving field. While direct comparative data for compounds like this compound is currently scarce, the experimental framework provided in this guide offers a robust approach to systematically investigate and compare their effects on key signaling pathways. Such studies are essential for understanding their physiological significance and for exploring their potential as therapeutic agents in diseases with metabolic and inflammatory components. The provided protocols and visualizations serve as a valuable resource for researchers embarking on the characterization of this intriguing class of bioactive lipids.

Safety Operating Guide

Navigating the Disposal of 5-Oxononanoyl-CoA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

At the core of safe disposal is a thorough hazard assessment. Since a specific Safety Data Sheet (SDS) for 5-Oxononanoyl-CoA is not commonly accessible, a conservative approach is recommended. Treat the compound as potentially hazardous until a formal assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

Immediate Safety and Logistical Information

All laboratory personnel handling this compound should adhere to standard chemical safety practices. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent accidental reactions.[1] this compound waste should be collected in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste," the full chemical name, and any known hazards.[1] It is imperative to avoid mixing this waste with other chemical streams unless explicitly permitted by your institution's EHS guidelines.

Waste Stream Container Type Labeling Requirements Storage Location
This compound (Solid) Screw-top, wide-mouth, chemical-resistant container"Hazardous Waste", "this compound", Hazard Symbols (as determined)Designated Satellite Accumulation Area (SAA)
This compound (in solution) Screw-cap, chemical-resistant bottle with secondary containment"Hazardous Waste", "this compound in [Solvent]", % concentration, Hazard SymbolsDesignated Satellite Accumulation Area (SAA)
Contaminated Labware (e.g., pipette tips, tubes) Lined, puncture-resistant container"Hazardous Waste", "Contaminated with this compound"Designated Satellite Accumulation Area (SAA)

Disposal Plan: A Procedural Guide

The following workflow provides a logical sequence for the safe disposal of this compound.

Disposal_Workflow A Step 1: Hazard Assessment Consult institutional EHS to classify this compound waste. B Step 2: Segregate and Collect Waste Use designated, labeled containers in a Satellite Accumulation Area. A->B C Is the waste deemed non-hazardous by EHS? B->C D Follow institutional guidelines for non-hazardous biochemical waste disposal. This may include sewer disposal with copious water, pending EHS approval. C->D Yes E Treat as Hazardous Chemical Waste. Ensure proper labeling and storage. C->E No I I F Has the material been used in biological experiments? E->F G Decontaminate waste following institutional biosafety protocols. This may involve autoclaving or chemical disinfection. F->G Yes H Arrange for pickup by the institutional hazardous waste management service. F->H No G->H J J

References

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